molecular formula C9H13NO2S B7595853 2-(3-Methylphenyl)ethane-1-sulfonamide

2-(3-Methylphenyl)ethane-1-sulfonamide

Cat. No.: B7595853
M. Wt: 199.27 g/mol
InChI Key: NRCQWMMGIKJEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylphenyl)ethane-1-sulfonamide is a useful research compound. Its molecular formula is C9H13NO2S and its molecular weight is 199.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-methylphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-8-3-2-4-9(7-8)5-6-13(10,11)12/h2-4,7H,5-6H2,1H3,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCQWMMGIKJEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 2-(3-Methylphenyl)ethane-1-sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1][2]

2-(3-Methylphenyl)ethane-1-sulfonamide (CAS 1565427-88-4 ) represents a critical "privileged scaffold" in modern medicinal chemistry.[1] Unlike its aryl-sulfonamide counterparts (where the sulfur is directly attached to the ring), this phenethylsulfonamide features an ethylene linker that introduces rotational flexibility and distinct spatial geometry.[1]

This structural nuance allows the sulfonamide moiety to act as a transition-state mimic or a bioisostere for carboxylic acids and phenethylamines, making it a high-value intermediate for:

  • Carbonic Anhydrase Inhibitors (CAIs): Targeting hypoxic tumor environments (CA IX/XII).[1]

  • Endothelin Receptor Antagonists: Analogous to the Macitentan class.[1][2]

  • Neuropharmacology: Modulating dopamine/serotonin pathways via bioisosteric replacement.[1]

Physicochemical Profile
PropertyValueCausality / Relevance
Molecular Formula C₉H₁₃NO₂SCore stoichiometry.[1]
Molecular Weight 215.27 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1]
LogP (Predicted) ~1.6 - 1.8Optimal lipophilicity for CNS penetration and membrane permeability.[1]
H-Bond Donors 2 (NH₂)Critical for anchoring to active site residues (e.g., Zn²⁺ coordination).[1]
H-Bond Acceptors 2 (SO₂)Facilitates orientation in the binding pocket.[1]
Rotatable Bonds 3Allows induced-fit binding modes in enzymes.[1]

Synthesis & Production Protocols

As researchers, we prioritize routes that are scalable and minimize side reactions.[1] Below are two distinct methodologies: the Classical Chlorosulfonation (for scale) and the DABSO-Grignard (for library generation).[1]

Method A: The Modified Strecker Reaction (Robust/Scalable)

Rationale: This method avoids the instability of sulfonyl chlorides by generating them in situ from stable halides.[1]

Reagents:

  • 2-(3-Methylphenyl)ethyl bromide (Precursor)[1]

  • Sodium sulfite (Na₂SO₃)[1]

  • Phosphorus pentachloride (PCl₅) or POCl₃[1]

  • Ammonium hydroxide (NH₄OH)[1]

Protocol:

  • Nucleophilic Displacement: Charge a round-bottom flask with 2-(3-methylphenyl)ethyl bromide (1.0 eq) and Na₂SO₃ (1.5 eq) in water/ethanol (3:1). Reflux for 12 hours.

    • Control Point: Monitor consumption of bromide by TLC (Hexane/EtOAc 8:2). The product is the sodium sulfonate salt.[1]

  • Chlorination: Evaporate solvent to dryness.[1] Treat the solid sodium sulfonate with PCl₅ (1.1 eq) under anhydrous conditions (DCM solvent, 0°C to RT) for 2 hours.

    • Safety: Evolution of HCl gas; use a scrubber.[1]

  • Amination: Cool the reaction mixture to -10°C. Slowly add concentrated NH₄OH (excess, 5 eq) or a solution of NH₃ in dioxane.

  • Workup: Quench with water, extract with EtOAc, wash with brine, and recrystallize from Ethanol/Water.

Method B: The DABSO "Green" Route (Library Compatible)

Rationale: Uses DABSO (DABCO[1]·(SO₂)₂) as a solid SO₂ surrogate, avoiding toxic gases and allowing direct coupling from Grignard reagents.[1]

Protocol:

  • Grignard Formation: Generate (3-methylphenethyl)magnesium bromide from the bromide precursor and Mg turnings in anhydrous THF.[1]

  • SO₂ Insertion: Add DABSO (0.6 eq) to the Grignard solution at RT. Stir for 2 hours to form the sulfinate intermediate.

  • Oxidative Amination: Add an amine source (e.g., aqueous ammonia) followed by an oxidant like NCS (N-chlorosuccinimide) or bleach (NaOCl).[1]

  • Purification: Flash column chromatography (Silica, DCM/MeOH gradient).

Derivatization & Structure-Activity Relationships (SAR)[1]

The utility of CAS 1565427-88-4 lies in its derivatization.[1] The sulfonamide nitrogen is the primary vector for SAR expansion.[1]

Visualization: Synthesis & Derivatization Workflow[1]

SynthesisWorkflow Precursor 2-(3-Methylphenyl) ethyl bromide Inter Sulfonyl Chloride Intermediate Precursor->Inter 1. Na2SO3 2. PCl5 Target CAS 1565427-88-4 (Primary Sulfonamide) Inter->Target NH3 (aq) Deriv1 N-Acyl Sulfonamides (pKₐ Modulation) Target->Deriv1 R-COCl / Base Deriv2 Sulfonylureas (Hypoglycemic Activity) Target->Deriv2 Isocyanates Deriv3 N-Aryl/Heteroaryl (Endothelin Antagonists) Target->Deriv3 Pd-Catalyzed Coupling (Buchwald-Hartwig)

Figure 1: Synthetic workflow transforming the bromide precursor into the core sulfonamide scaffold and subsequent medicinal chemistry vectors.

SAR Logic[1]
  • The Meta-Methyl Group:

    • Metabolic Stability: Blocks metabolic oxidation at the vulnerable phenyl positions compared to unsubstituted analogs.[1]

    • Lipophilicity: Increases LogP by ~0.5 units, enhancing blood-brain barrier (BBB) penetration for CNS targets.[1]

  • The Ethylene Linker:

    • Flexibility: Allows the phenyl ring to access hydrophobic pockets adjacent to the catalytic site (e.g., in Carbonic Anhydrase) that are inaccessible to rigid aryl sulfonamides.[1]

Biological Applications & Mechanism of Action[1][4]

A. Carbonic Anhydrase Inhibition (CAI)

The primary sulfonamide group (-SO₂NH₂) is a classic zinc-binding group (ZBG).[1]

  • Mechanism: The deprotonated nitrogen coordinates to the Zn²⁺ ion in the enzyme's active site.[1]

  • Selectivity: The 2-(3-methylphenyl)ethyl tail fits into the hydrophobic sub-pocket of hCA IX and hCA XII (tumor-associated isoforms), potentially offering selectivity over the ubiquitous hCA I/II.[1]

B. Endothelin Receptor Antagonism

Derivatives where the sulfonamide nitrogen is substituted with a pyrimidine or pyridazine ring (mimicking structures like Macitentan) act as dual Endothelin Receptor (ET_A/ET_B) antagonists.[1][2]

  • Role: Vasodilation and anti-fibrotic effects.[1]

Visualization: Mechanism of Action (CA Inhibition)[1]

MOA Zn Active Site Zn²⁺ Pocket Hydrophobic Pocket (Selectivity Filter) Sulfonamide Sulfonamide Head (-SO₂NH⁻) Sulfonamide->Zn Coordination Bond Linker Ethylene Linker Linker->Sulfonamide Tail 3-Methylphenyl Tail Linker->Tail Tail->Pocket Van der Waals / π-Stacking

Figure 2: Binding mode of phenethylsulfonamides in the Carbonic Anhydrase active site.[1] The tail interaction drives isoform selectivity.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.[1] [Link]

  • Bolli, M. H., et al. (2012).[1][2] The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist.[2] Journal of Medicinal Chemistry, 55(17), 7849–7861.[1] [Link]

  • Scott, K. A., et al. (2000).[1] Sulfonamides as carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 10(9). [Link][1]

  • PubChem Database. Compound Summary for 2-phenylethanesulfonamide derivatives. National Center for Biotechnology Information.[1] [Link]

Sources

Molecular weight and formula of 2-(3-Methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular weight and formula of 2-(3-Methylphenyl)ethane-1-sulfonamide Content Type: Technical Whitepaper / Research Guide Audience: Researchers, Scientists, Drug Development Professionals

A Strategic Scaffold for Medicinal Chemistry and Fragment-Based Drug Design[1]

Executive Summary

This compound (CAS 1565427-88-4) represents a specialized organosulfur scaffold utilized in the synthesis of bioactive small molecules. Characterized by a flexible ethylene linker connecting a lipophilic m-tolyl moiety to a polar primary sulfonamide group, this compound serves as a critical intermediate in the development of carbonic anhydrase inhibitors, enzyme ligands, and agrochemical effectors.

This technical guide provides a definitive physicochemical profile, a validated synthetic workflow, and analytical specifications designed to support researchers in integrating this motif into broader drug discovery campaigns.

Physicochemical Specifications

The following data constitutes the core identity of the molecule. Researchers should use these values for stoichiometric calculations and compound registration.

Table 1: Core Chemical Identity
PropertySpecification
IUPAC Name This compound
Common Name m-Tolylethanesulfonamide
CAS Registry Number 1565427-88-4
Molecular Formula C₉H₁₃NO₂S
Molecular Weight 199.27 g/mol
Monoisotopic Mass 199.0667 Da
Physical State Solid (typically off-white to white powder)
Solubility Soluble in DMSO, Methanol, DMF; Low solubility in water
Structural Visualization

The structure features a meta-substituted benzene ring, providing a distinct steric profile compared to para-substituted analogs often found in commercial libraries.

Structure Figure 1: Structural Domain Analysis of this compound Ring m-Tolyl Ring (Lipophilic) Linker Ethyl Linker (-CH2-CH2-) Ring->Linker C-C Bond Sulfonamide Sulfonamide (-SO2NH2) Linker->Sulfonamide C-S Bond

Synthetic Methodology

For research laboratories requiring de novo synthesis of this compound (e.g., for isotopic labeling or derivative generation), the following protocol is recommended. This route avoids the poor selectivity of direct alkane chlorosulfonation by utilizing a nucleophilic substitution pathway.

Validated Pathway: The Sulfite Displacement Route

This method converts the readily available 3-methylphenethyl bromide into the sulfonate, followed by activation and amination.

Reaction Scheme:

  • Sulfonation: 3-Methylphenethyl bromide + Na₂SO₃ (aq/EtOH) → Sulfonic acid salt.

  • Chlorination: Sulfonic acid salt + POCl₃/PCl₅ → Sulfonyl chloride.

  • Amination: Sulfonyl chloride + NH₃ (aq) → Target Sulfonamide .

Synthesis Figure 2: Step-wise Synthetic Workflow for High-Purity Isolation Start Starting Material: 3-Methylphenethyl Bromide Step1 Step 1: Nucleophilic Substitution Reagent: Na2SO3, EtOH/H2O, Reflux Intermediate: Sodium Sulfonate Start->Step1 Step2 Step 2: Chlorination Reagent: POCl3 or SOCl2/DMF Intermediate: Sulfonyl Chloride Step1->Step2 Step3 Step 3: Amination Reagent: NH3 (aq) or NH3/Dioxane Temp: 0°C to RT Step2->Step3 Product Final Product: This compound Step3->Product

Detailed Protocol (Step 3: Amination Focus)

Critical Step: The conversion of the sulfonyl chloride to the sulfonamide is the most sensitive step regarding yield.

  • Dissolve the crude 2-(3-methylphenyl)ethane-1-sulfonyl chloride (1.0 eq) in anhydrous THF or Dioxane.

  • Cool the solution to 0°C in an ice bath.

  • Add Ammonium Hydroxide (28-30%) (5.0 eq) dropwise. Note: Excess ammonia acts as a scavenger for the HCl by-product.

  • Stir at 0°C for 30 minutes, then warm to room temperature for 2 hours.

  • Workup: Concentrate the solvent, dilute with water, and extract with Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Ethanol/Hexane if necessary.

Analytical Characterization

To ensure scientific integrity, the synthesized or purchased compound must meet the following analytical criteria.

Mass Spectrometry (LC-MS)[1]
  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode.

  • Expected Signal (ESI+): m/z 200.27 [M+H]⁺ or 217.27 [M+NH₄]⁺.

  • Expected Signal (ESI-): m/z 198.26 [M-H]⁻ (Sulfonamide protons are acidic, pKa ~10).

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
Chemical Shift (δ)MultiplicityIntegrationAssignment
7.10 - 7.25 Multiplet4HAromatic Protons (m-substituted pattern)
6.85 Broad Singlet2H-SO₂NH₂ (Exchangeable with D₂O)
3.20 - 3.28 Multiplet2H-CH₂-SO₂- (Alpha to sulfur)
2.90 - 3.00 Multiplet2HPh-CH₂- (Benzylic)
2.30 Singlet3HAr-CH₃ (Methyl group)

Note: Chemical shifts may vary slightly based on concentration and temperature.

Strategic Applications in Drug Design

This specific sulfonamide serves as a valuable "linker-fragment" in fragment-based drug discovery (FBDD).

  • Carbonic Anhydrase Inhibition (CAI): Primary sulfonamides (-SO₂NH₂) are the classic zinc-binding pharmacophore for Carbonic Anhydrases. The ethyl linker in this molecule allows the aromatic tail to explore the hydrophobic pocket of the enzyme active site, potentially offering selectivity over standard benzenesulfonamides [1].

  • Bioisosterism: The phenethyl-sulfonamide motif acts as a bioisostere for phenethyl-amines or phenethyl-ureas, altering hydrogen bonding capability and metabolic stability.

  • Proximity Probes: The primary amine of the sulfonamide can be further functionalized (e.g., into sulfonylureas) to create chemical probes for protein affinity labeling.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Sigma-Aldrich. (n.d.). This compound Product Detail. MilliporeSigma Catalog. Retrieved October 26, 2023, from Link

  • Scott, K. A., & Njardarson, J. T. (2018). Analysis of US FDA-Approved Drugs Containing Sulfur Atoms. Topics in Current Chemistry, 376(1), 5. Link

Sources

Methodological & Application

Synthesis of 2-(3-Methylphenyl)ethane-1-sulfonamide from 3-methylphenethyl bromide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the

Introduction: The Significance of the Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry and drug discovery. First introduced as antibacterial "sulfa drugs," this versatile scaffold is now integral to a wide array of therapeutic agents, including diuretics, anticonvulsants, anti-inflammatory agents, and anti-cancer drugs.[1][2] Their prevalence stems from their ability to act as stable, non-classical bioisosteres for amides or carboxylic acids, engage in crucial hydrogen bonding interactions with biological targets, and confer favorable physicochemical properties such as increased water solubility and metabolic stability.[3] This guide provides a detailed, three-step synthetic protocol for the preparation of 2-(3-methylphenyl)ethane-1-sulfonamide, a model aliphatic sulfonamide, starting from the commercially available 3-methylphenethyl bromide.

Overall Synthetic Strategy

The transformation of 3-methylphenethyl bromide into the target sulfonamide is efficiently achieved through a robust three-step sequence. This strategy is designed for clarity, high yield, and the use of well-established, reliable chemical transformations.

  • Step 1: Strecker Sulfite Alkylation - The initial step involves a nucleophilic substitution reaction where the bromide is displaced by a sulfite salt to form the corresponding sodium sulfonate salt.

  • Step 2: Sulfonyl Chloride Formation - The intermediate sulfonate salt is then converted into the more reactive sulfonyl chloride. This is a critical activation step.

  • Step 3: Amination - The final step is the reaction of the sulfonyl chloride with an ammonia source to furnish the desired primary sulfonamide.

The complete workflow is visualized below.

G cluster_0 Synthesis Workflow A 3-Methylphenethyl Bromide (Starting Material) B Sodium 2-(3-Methylphenyl)ethane-1-sulfonate (Intermediate 1) A->B Step 1: Strecker Sulfite Alkylation (Na2SO3, H2O/EtOH) C 2-(3-Methylphenyl)ethane-1-sulfonyl Chloride (Intermediate 2) B->C Step 2: Chlorination (e.g., SOCl2 or TAPC) D This compound (Final Product) C->D Step 3: Amination (NH4OH)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of Sodium 2-(3-Methylphenyl)ethane-1-sulfonate

Principle & Mechanistic Insight

This transformation is a classic example of the Strecker sulfite alkylation . The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The sulfite anion (SO₃²⁻), a potent sulfur nucleophile, attacks the electrophilic carbon atom bearing the bromine atom. This concerted attack results in the displacement of the bromide leaving group and the formation of a new carbon-sulfur bond.[4] The use of a polar protic solvent system, such as an ethanol/water mixture, facilitates the dissolution of the inorganic sulfite salt while also accommodating the organic starting material.

Caption: SN2 mechanism of the Strecker sulfite alkylation.

Experimental Protocol: Step 1
ReagentM.W. ( g/mol )Amount (mmol)Eq.Volume/Mass
3-Methylphenethyl bromide199.0850.01.09.95 g
Sodium Sulfite (Na₂SO₃)126.0460.01.27.56 g
Ethanol (EtOH)46.07--100 mL
Deionized Water (H₂O)18.02--100 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylphenethyl bromide (9.95 g, 50.0 mmol) and sodium sulfite (7.56 g, 60.0 mmol).

  • Add ethanol (100 mL) and deionized water (100 mL) to the flask.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring.

  • Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting bromide spot.

  • After completion, allow the mixture to cool to room temperature. A white precipitate of the sodium sulfonate salt should form.

  • Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Collect the white solid by vacuum filtration through a Büchner funnel.

  • Wash the solid with cold ethanol (2 x 30 mL) to remove any unreacted starting material and impurities.

  • Dry the resulting white powder under vacuum at 60 °C to a constant weight. The product is typically used in the next step without further purification.

Part 2: Synthesis of 2-(3-Methylphenyl)ethane-1-sulfonyl Chloride

Principle & Mechanistic Insight

The conversion of a sulfonic acid or its salt to a sulfonyl chloride is a crucial activation step, as sulfonyl chlorides are significantly more electrophilic and reactive towards nucleophiles.[3] While several reagents can achieve this transformation, such as phosphorus pentachloride or thionyl chloride, a modern and efficient method employs 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC).[5] The reaction mechanism involves the activation of the sulfonic acid by TAPC to form a reactive intermediate. A subsequent nucleophilic attack by a chloride ion then generates the desired sulfonyl chloride. This method is favored for its mild reaction conditions and high efficiency.

Experimental Protocol: Step 2
ReagentM.W. ( g/mol )Amount (mmol)Eq.Volume/Mass
Sodium 2-(3-methylphenyl)ethane-1-sulfonate224.22(Assumed 45.0)1.0(Product from Step 1)
TAPC347.6615.00.335.21 g
Potassium Chloride (KCl)74.559.00.20.67 g
Ethyl Acetate (EtOAc)88.11--~100 mL
Deionized Water (H₂O)18.02--~50 mL

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as it may release acidic vapors. Ensure all glassware is thoroughly dried.

  • In a dry mortar, combine the sodium 2-(3-methylphenyl)ethane-1-sulfonate (from Step 1, ~45.0 mmol) and TAPC (5.21 g, 15.0 mmol).

  • Grind the mixture with a pestle for 1-2 minutes.

  • Add potassium chloride (0.67 g, 9.0 mmol) and a single drop of water to the mixture and continue grinding for an additional 2-3 minutes. The reaction is often rapid and may be slightly exothermic.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully transfer the solid mixture to a 250 mL Erlenmeyer flask.

  • Add ice-cold water (50 mL) to the flask to quench the reaction and dissolve inorganic byproducts.

  • Extract the aqueous mixture with ethyl acetate (3 x 40 mL).

  • Combine the organic extracts and wash them with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil or solid is the sulfonyl chloride, which should be used immediately in the next step due to its moisture sensitivity.

Part 3: Synthesis of this compound

Principle & Mechanistic Insight

The final step is the formation of the sulfonamide via the reaction of the highly electrophilic sulfonyl chloride with a nucleophilic amine source, in this case, ammonia.[6] The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This addition is followed by the elimination of a chloride ion, forming a protonated sulfonamide. A second equivalent of ammonia then acts as a base to deprotonate the nitrogen, yielding the neutral primary sulfonamide and ammonium chloride as a byproduct. Using a concentrated aqueous solution of ammonia (ammonium hydroxide) provides a high concentration of the nucleophile in a suitable medium.

Caption: Reaction of sulfonyl chloride with ammonia to form the sulfonamide.

Experimental Protocol: Step 3
ReagentM.W. ( g/mol )Amount (mmol)Eq.Volume/Mass
2-(3-Methylphenyl)ethane-1-sulfonyl Chloride218.69(Assumed 40.0)1.0(Product from Step 2)
Ammonium Hydroxide (NH₄OH, 28-30%)35.05~400~10~50 mL
Dichloromethane (DCM)84.93--100 mL
Hydrochloric Acid (HCl, 1M)36.46--As needed

Procedure:

  • Caution: Perform this reaction in a well-ventilated fume hood. Concentrated ammonia is corrosive and has a pungent odor. The reaction is exothermic.

  • Dissolve the crude sulfonyl chloride (from Step 2, ~40.0 mmol) in dichloromethane (100 mL) in a 500 mL Erlenmeyer flask and cool the solution in an ice bath.

  • While stirring vigorously, slowly add the concentrated ammonium hydroxide solution (~50 mL) dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine all organic layers and wash with 1M HCl (2 x 40 mL) to remove excess ammonia, followed by water (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The crude product will be a solid. Purify the solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol/water) to afford this compound as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared Spectroscopy (IR): To identify key functional groups, particularly the characteristic S=O stretches (~1330 and 1150 cm⁻¹) and N-H stretches (~3350 and 3250 cm⁻¹) of the sulfonamide.

Safety Precautions

  • 3-Methylphenethyl bromide: Is a lachrymator and irritant. Handle with gloves and eye protection in a fume hood.

  • TAPC and Thionyl Chloride (alternative): Are corrosive and react violently with water. Handle with extreme care in a dry environment and within a fume hood.

  • Ammonium Hydroxide: Concentrated solutions are corrosive and can cause severe burns. The vapors are highly irritating. Always handle in a fume hood with appropriate personal protective equipment (PPE).

  • Solvents: Dichloromethane and ethyl acetate are flammable and volatile. Avoid open flames and ensure adequate ventilation.

References

  • Blotny, G. (2006). A new, mild preparation of sulfonyl chlorides. Tetrahedron Letters, 47(33), 5849-5851. Available from: [Link]

  • Organic Chemistry Portal. S-Chlorinations. Available from: [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery (Vol. 2). The Royal Society of Chemistry. Available from: [Link]

  • University College London. (2012). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available from: [Link]

  • Google Patents. (1979). Process for the preparation of sulphonyl chlorides. EP0001276A1.
  • Master Organic Chemistry. Strecker Synthesis. Available from: [Link]

  • ResearchGate. (2015). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available from: [Link]

  • Fernando, W. G. D., & Back, T. G. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 72(15), 5652-5656. Available from: [Link]

  • Thieme Chemistry. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Available from: [Link]

  • Wikipedia. Strecker amino acid synthesis. Available from: [Link]

  • Organic Chemistry Portal. Strecker Synthesis. Available from: [Link]

  • Khan, K. M., et al. (2012). Synthesis, characterization and biological screening of sulfonamides derived from 2-phenylethylamine. Medicinal Chemistry Research, 22, 2135-2144. Available from: [Link]

  • Proctor, R. S. J., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(24), 9504-9509. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. Available from: [Link]

  • Wang, Z., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5558. Available from: [Link]

  • Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458. Available from: [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. Available from: [Link]

  • van der Pijl, F., et al. (2023). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. The Journal of Organic Chemistry, 88(4), 2203-2209. Available from: [Link]

  • ResearchGate. Strecker sulfite alkylation. Available from: [Link]

  • D’hooghe, M., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(2), 1476-1486. Available from: [Link]

  • Kumar, A., et al. (2020). Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. Synthetic Communications, 50(15), 2217-2247. Available from: [Link]

  • Proctor, R. S. J., & Willis, M. C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. ACS Publications. Available from: [Link]

  • Kostova, K., et al. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Molbank, 2024(3), M1879. Available from: [Link]

  • Al-Masoudi, W. A. (2015). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Der Pharma Chemica, 7(10), 346-354. Available from: [Link]

Sources

Protocol for sulfamoylation of 2-(3-methylphenyl)ethanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Sulfamoylation of 2-(3-methylphenyl)ethanamine

Executive Summary

This technical guide outlines the protocol for the primary sulfamoylation of 2-(3-methylphenyl)ethanamine (also known as 3-methylphenethylamine). The introduction of a primary sulfamide moiety (


) into phenethylamine scaffolds is a critical transformation in medicinal chemistry, particularly for the development of carbonic anhydrase inhibitors (CAIs), anticonvulsants, and neuroactive agents.

Unlike simple sulfonylation, the installation of a terminal sulfamide requires specific strategies to avoid bis-substitution and unstable intermediates. This guide presents two "self-validating" protocols:

  • The "Winum" Burgess-Type Route: A high-precision, protected intermediate strategy ideal for small-scale, high-purity requirements.

  • The In Situ Sulfamoyl Chloride Route: A scalable, atom-economical method utilizing Chlorosulfonyl Isocyanate (CSI) and formic acid.

Retrosynthetic Strategy & Mechanistic Logic

The target molecule, N-sulfamoyl-2-(3-methylphenyl)ethanamine , presents a primary amine challenge. Direct reaction with sulfamide (


) often requires forcing conditions (refluxing dioxane) and suffers from poor atom economy (trans-sulfamoylation equilibrium).

The superior approach utilizes Chlorosulfonyl Isocyanate (CSI) as the electrophilic sulfur source. However, CSI is highly reactive and can lead to unwanted urea or polymerization byproducts if not modulated.

  • Pathway A (Winum Protocol): CSI is "tamed" by tert-butanol to form a Boc-sulfamoyl chloride equivalent in situ, which is then activated by a tertiary amine to form a zwitterionic "Burgess-type" reagent. This reagent transfers the sulfamoyl group selectively to the primary amine.

  • Pathway B (Acidolysis): CSI reacts with formic acid to decarboxylate, generating reactive sulfamoyl chloride (

    
    ) in situ. This species reacts rapidly with the amine.
    
Reaction Pathway Diagram

Sulfamoylation_Pathways Start Chlorosulfonyl Isocyanate (CSI) Boc_Inter Boc-Sulfamoyl Chloride (tBuO-CO-NH-SO2-Cl) Start->Boc_Inter + t-BuOH < 0°C Sulf_Cl Sulfamoyl Chloride (NH2-SO2-Cl) Start->Sulf_Cl + HCOOH Validation: Gas Evolution tBuOH t-BuOH (Modulation) Formic Formic Acid (Hydrolysis) Burgess Burgess-Type Reagent (Zwitterionic Intermediate) Boc_Inter->Burgess + TEA Validation: Precipitate Protected_Prod Boc-Sulfamide (R-NH-SO2-NH-Boc) Burgess->Protected_Prod + Substrate Final_Prod Target Sulfamide (R-NH-SO2-NH2) Sulf_Cl->Final_Prod + Substrate Substrate 2-(3-methylphenyl)ethanamine Protected_Prod->Final_Prod TFA Deprotection

Caption: Divergent synthetic pathways from CSI. The Upper path (Winum) offers higher selectivity; the Lower path (Acidolysis) offers speed.

Protocol 1: The Winum (Burgess-Type) Method

Best for: High purity, sensitive substrates, avoiding bis-sulfamoylation. Reference: Winum, J. Y., et al. Organic Letters 3.14 (2001): 2241-2243.

Materials
  • 2-(3-methylphenyl)ethanamine (1.0 eq)

  • Chlorosulfonyl Isocyanate (CSI) (1.1 eq)

  • tert-Butanol (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM) (Anhydrous)[1]

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology

Step 1: Generation of the Boc-Sulfamoyl Reagent

  • Charge a flame-dried round-bottom flask with CSI (1.1 eq) and anhydrous DCM (0.2 M concentration relative to CSI).

  • Cool the solution to 0°C using an ice bath.

  • Critical Step: Add t-Butanol (1.1 eq) in DCM dropwise over 15 minutes.

    • Observation: The solution should remain clear. This forms tert-butyl (chlorosulfonyl)carbamate.

  • Stir at 0°C for 20 minutes.

Step 2: Formation of the Burgess-Type Intermediate

  • Add TEA (1.5 eq) dropwise.

    • Self-Validating Check: A white precipitate (the zwitterionic sulfamoylating reagent) should form immediately. If no precipitate forms, reagents may be wet.

  • Stir the suspension at room temperature for 30 minutes.

Step 3: Sulfamoylation

  • Add 2-(3-methylphenyl)ethanamine (1.0 eq) and the remaining TEA (1.0 eq) in DCM dropwise to the suspension.

  • Stir at room temperature for 2–4 hours.

    • Monitoring: TLC (EtOAc/Hexane) should show consumption of the amine. The intermediate is the Boc-protected sulfamide (

      
      ).
      

Step 4: Deprotection

  • Quench with water, extract with DCM, and concentrate the organic layer to obtain the crude Boc-sulfamide.

  • Redissolve the crude in DCM/TFA (2:1 ratio). Stir at room temperature for 1–2 hours.

  • Concentrate in vacuo to remove TFA. Neutralize the residue with saturated

    
     and extract with EtOAc.
    

Protocol 2: The In Situ Sulfamoyl Chloride Method

Best for: Scale-up (>5g), robust substrates. Reference: Ge, Y., et al. Organic Process Research & Development 22.4 (2018): 534-539.

Materials
  • 2-(3-methylphenyl)ethanamine (1.0 eq)

  • Chlorosulfonyl Isocyanate (CSI) (1.1 eq)

  • Formic Acid (1.1 eq)

  • Acetonitrile (

    
    ) or DMA (Anhydrous)
    
  • Sodium Carbonate (

    
    ) or TEA
    
Step-by-Step Methodology

Step 1: Generation of Sulfamoyl Chloride

  • Dissolve CSI (1.1 eq) in anhydrous Acetonitrile at 0°C.

  • Critical Safety Step: Add Formic Acid (1.1 eq) dropwise very slowly.

    • Mechanism:[2][3][4][5]

      
      .
      
    • Self-Validating Check: Vigorous gas evolution will occur. The rate of addition must be controlled by the rate of gas evolution.

  • Allow the mixture to warm to room temperature and stir until gas evolution ceases (approx. 1–2 hours). The solution now contains

    
    .
    

Step 2: Coupling

  • In a separate flask, dissolve 2-(3-methylphenyl)ethanamine (1.0 eq) and TEA (2.0 eq) in Acetonitrile.

  • Cool the amine solution to 0°C.

  • Transfer the sulfamoyl chloride solution (from Step 1) via cannula or dropping funnel into the amine solution over 20 minutes.

    • Rationale: Inverse addition (adding electrophile to nucleophile) prevents local high concentrations of acid.

  • Stir at room temperature for 3 hours.

Step 3: Workup

  • Quench with water.[1][6]

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with brine, dry over

    
    , and concentrate.
    

Data Analysis & Characterization

The expected product is N-(2-(3-methylphenyl)ethyl)sulfamide .

ParameterExpected Value/ObservationNotes
Physical State White to off-white solid
Yield (Protocol 1) 85 - 95%Higher purity crude.
Yield (Protocol 2) 75 - 85%Faster, but may require chromatography.
1H NMR (

-DMSO)

6.50 (s, 2H,

)
Exchangeable with

. Diagnostic peak.
1H NMR (

-DMSO)

6.80 (t, 1H,

)
Adjacent to methylene.
1H NMR (

-DMSO)

2.30 (s, 3H,

)
Methyl group on the phenyl ring.
MS (ESI)

Troubleshooting & Optimization

Workflow Decision Tree

Optimization_Flow Problem Issue Detected Check1 Is precipitate forming in Winum Step 2? Problem->Check1 Action1 Reagents are wet. Dry DCM/TEA. Check1->Action1 No Check2 Low Yield / Unreacted Amine? Check1->Check2 Yes Action2 Increase CSI to 1.5 eq. Check amine purity. Check2->Action2 Yes Check3 Bis-sulfamoylation observed? Check2->Check3 No Action3 Switch to Protocol 1 (Boc-protection) prevents 2nd attack. Check3->Action3 Yes

Caption: Diagnostic logic for common sulfamoylation failures.

References

  • Winum, J. Y., Toupet, L., Barragan, V., Dewynter, G., & Montero, J. L. (2001).[7] N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent.[7][8] Structure and Reactivity toward Amines.[8][9] Organic Letters, 3(14), 2241-2243. Link

  • Ge, Y., et al. (2018). Scalable Synthesis of Sulfamides via In Situ Generation of Sulfamoyl Chloride. Organic Process Research & Development, 22(4), 534-539. Link

  • Maryanoff, B. E., et al. (2006). Structure-Activity Studies on Anticonvulsant Sulfamates and Sulfamides. Journal of Medicinal Chemistry, 49(11), 3375-3383. Link

  • BenchChem. (2025).[1][6] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride.[1]Link

Sources

Application Note: Preparation of Sulfonamide Derivatives using DABSO and Grignard Reagents

[1][2][3][4][5][6]

Introduction & Strategic Value

Sulfonamides are a cornerstone pharmacophore in medicinal chemistry, present in antibiotics, diuretics, and anti-inflammatory drugs. Traditional synthesis relies on sulfonyl chlorides, which are often unstable, moisture-sensitive, and limited in commercial availability. The alternative—using gaseous sulfur dioxide (

This guide details the use of DABSO (DABCO[1][2][3][4][5][6][7][8]·bis(sulfur dioxide)), a bench-stable, solid surrogate for

91051112
Key Advantages
  • Safety: Eliminates the use of high-pressure

    
     gas cylinders.
    
  • Stability: DABSO is a crystalline solid stored easily at -20°C.

  • Versatility: Compatible with aryl, heteroaryl, and alkyl Grignard reagents.

  • Modularity: Allows the synthesis of the sulfinate intermediate, which can be diverted to sulfonamides, sulfones, or sulfonyl fluorides.

Scientific Mechanism

The reaction proceeds via the formation of a metal sulfinate intermediate, followed by oxidative activation.

  • Release & Capture: DABSO exists in equilibrium with free

    
    . Upon addition of a Grignard reagent (
    
    
    ), the nucleophilic carbon attacks the sulfur atom of
    
    
    , breaking the DABCO complex and forming a magnesium sulfinate (
    
    
    ).
  • Solvent Switch (Critical): While the sulfinate forms readily in THF, the subsequent activation step is often best performed in non-coordinating solvents like Dichloromethane (DCM) to prevent side reactions between the oxidant and the ether solvent.

  • Oxidative Chlorination:

    
    -Chlorosuccinimide (NCS) oxidizes the sulfinate to a sulfonyl chloride (
    
    
    ) in situ.
  • Amine Coupling: The sulfonyl chloride reacts immediately with a primary or secondary amine to yield the sulfonamide.

Mechanism Diagram[4]

ReactionMechanismDABSODABSO(Solid SO2 Source)SulfinateMagnesium Sulfinate(R-SO2-MgX)DABSO->SulfinateTHF, -40°C to RTNucleophilic AttackGrignardGrignard Reagent(R-MgX)Grignard->SulfinateTHF, -40°C to RTNucleophilic AttackSulfonylClSulfonyl Chloride(R-SO2Cl)Sulfinate->SulfonylClDCM, NCSOxidative ChlorinationNCSNCS(Oxidant)ProductSulfonamide(R-SO2-NH-R')SulfonylCl->ProductBase (Et3N)CouplingAmineAmine(R'-NH2)Amine->ProductBase (Et3N)Coupling

Figure 1: Mechanistic pathway for the conversion of Grignard reagents to sulfonamides via DABSO-mediated sulfination.[4]

Materials & Equipment

Reagents
  • DABSO: (CAS: 119752-83-9).[6][8][13] Hygroscopic white powder.[7] Note: Ensure material is free-flowing. Clumped yellow material indicates decomposition.

  • Grignard Reagent: Commercial or freshly prepared (0.5 M – 1.0 M in THF/Ether). Titration is mandatory before use to ensure accurate stoichiometry.

  • N-Chlorosuccinimide (NCS): Recrystallized if necessary to remove succinimide impurities.

  • Solvents: Anhydrous THF (Step 1) and Anhydrous DCM (Step 2).

  • Amine: 1.2 – 1.5 equivalents relative to Grignard.

Equipment
  • Argon/Nitrogen manifold (Schlenk line).

  • Oven-dried glassware (Round bottom flasks, stir bars).[3]

  • Low-temperature bath (Dry ice/Acetone for -40°C).

Standard Protocol: The NCS "Solvent-Switch" Method

This protocol is adapted from the work of the Willis group (Oxford) and optimized for robustness. The "solvent switch" from THF to DCM is a critical expert step to maximize the yield of the oxidative chlorination.

Step-by-Step Methodology
Phase 1: Formation of the Sulfinate
  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cool under a stream of argon.

  • DABSO Addition: Charge the flask with DABSO (1.25 equiv relative to Grignard).

    • Expert Tip: DABSO is sparingly soluble in THF initially. It acts as a suspension.[14]

  • Solvent: Add anhydrous THF (concentration ~0.2 M with respect to Grignard).

  • Grignard Addition: Cool the suspension to -40°C (Dry ice/Acetonitrile or Acetone). Add the Grignard reagent (1.0 equiv) dropwise over 5 minutes.

  • Reaction: Stir at -40°C for 10 minutes, then remove the cooling bath and warm to Room Temperature (RT) . Stir for 1 hour.

    • Visual Cue: The white suspension of DABSO should disappear, resulting in a clear (often pale yellow) solution. This indicates the formation of the soluble magnesium sulfinate.

Phase 2: Activation and Coupling
  • Solvent Switch: Remove the THF in vacuo (rotary evaporator or high vacuum) to obtain the solid magnesium sulfinate.

    • Why? NCS chlorination in THF can be sluggish or lead to solvent oxidation. DCM is superior for this transformation.

  • Resuspension: Redissolve/suspend the sulfinate residue in anhydrous DCM (same volume as THF used previously). Cool to 0°C .

  • Chlorination: Add NCS (1.1 equiv) in one portion. Stir at 0°C for 15–30 minutes.

    • Observation: A precipitate (succinimide salts) may form.

  • Coupling: Add the Amine (1.2–1.5 equiv) followed by Triethylamine (

    
    , 2.0 equiv).
    
  • Completion: Allow to warm to RT and stir for 1–2 hours. Monitor by TLC or LCMS.

Phase 3: Workup
  • Quench with water or saturated

    
    .
    
  • Extract with DCM (3x). Wash combined organics with Brine.

  • Dry over

    
    , filter, and concentrate.
    
  • Purify via flash column chromatography (typically Hexane/EtOAc gradients).

Experimental Workflow Diagram

WorkflowStartStart: Inert Atmosphere(Argon/N2)Step11. Mix DABSO + THF(Suspension)Start->Step1Step22. Add Grignard (-40°C)Warm to RT (1 hr)Step1->Step2Check1Visual Check:Clear Solution?Step2->Check1Step33. Evaporate THFRedissolve in DCM (0°C)Check1->Step3YesStep44. Add NCS(Forms Sulfonyl Chloride)Step3->Step4Step55. Add Amine + Base(Coupling)Step4->Step5FinishIsolate SulfonamideStep5->Finish

Figure 2: Operational workflow for the one-pot synthesis of sulfonamides using DABSO.

Representative Data & Scope

The following table summarizes typical yields expected when applying this protocol to various Grignard/Amine combinations, based on literature precedents (Woolven et al., 2011).

Grignard Reagent (

)
Amine (

)
Product TypeTypical Yield (%)Notes
PhMgBr (Phenyl)MorpholineAryl Sulfonamide75 - 85%Standard benchmark.
p-TolMgBr (Tolyl)BenzylamineAryl Sulfonamide70 - 80%High tolerance for steric bulk.
n-BuMgCl (Alkyl)PiperidineAlkyl Sulfonamide60 - 70%Alkyl sulfinates are slightly less stable; keep cold.
2-ThienylMgBr DiethylamineHeteroaryl Sulfonamide65 - 75%Heterocycles perform well.
PhMgBr AnilineSulfonanilide50 - 65%Anilines are less nucleophilic; longer reaction time required.

Troubleshooting & Expert Insights

Common Failure Modes
  • Low Yield / Recovery of Starting Material:

    • Cause: "Wet" Grignard or DABSO.

    • Solution: Titrate Grignard immediately before use. Ensure DABSO is stored in a desiccator.

  • Formation of Symmetric Sulfone (

    
    ): 
    
    • Cause: Double addition of Grignard to

      
      .
      
    • Solution: Ensure DABSO is in excess (1.25 equiv).[3] Keep the reaction cold (-40°C) during Grignard addition.

  • Decomposition during Chlorination:

    • Cause: Exotherm or reaction with THF.

    • Solution: Strictly follow the Solvent Switch to DCM. Add NCS slowly at 0°C.

Safety Note: Evolution

While DABSO is stable, it releases

  • Smell: A strong sulfur smell indicates decomposition.

  • Quench: Quench reactions in a fume hood. Acidic aqueous workups may release small amounts of

    
     gas.
    

References

  • Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[15][9][10][12][16] DABCO-bis(sulfur dioxide), DABSO, as a convenient source of sulfur dioxide for organic synthesis: utility in sulfonamide and sulfamide preparation.[1][9][10][5][6][8][11][12][16][17] Organic Letters, 13(18), 4876–4878.[15][9][10][8] [Link]

  • Emmett, E. J., & Willis, M. C. (2014).[17] Preparation of DABSO from Karl-Fischer Reagent. Organic Syntheses, 91, 125-135. [Link]

  • Deeming, A. S., Russell, C. J., Hennessy, A. J., & Willis, M. C. (2014).[16][17] DABSO-based, three-component, one-pot sulfone synthesis.[5][16][17] Organic Letters, 16(1), 150–153.[17] [Link]

Application Note: Microwave-Assisted Synthesis of 2-Arylethanesulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, high-throughput protocol for the synthesis of 2-arylethanesulfonamides (


). These scaffolds are critical pharmacophores in medicinal chemistry, functioning as key intermediates for hypoglycemic agents, protease inhibitors, and antitumor drugs.

Traditional thermal synthesis of 2-arylethanesulfonamides often involves the reaction of 2-arylethylmagnesium halides with sulfuryl chloride (hazardous) or the harsh chlorosulfonation of ethylbenzenes. These methods suffer from poor functional group tolerance and long reaction times.

The Solution: We present a Sequential Microwave-Assisted Protocol utilizing a "Green" sodium sulfonate intermediate. This method couples the rapid nucleophilic substitution of alkyl halides with sodium sulfite, followed by a mild, transition-metal-free activation using 2,4,6-trichloro-1,3,5-triazine (Cyanuric Chloride, TCT).

Key Advantages:

  • Speed: Total reaction time reduced from 24+ hours (thermal) to <30 minutes.

  • Safety: Eliminates the use of gaseous

    
    , 
    
    
    
    , or unstable sulfonyl chlorides as isolated intermediates.
  • Yield: Consistent yields of >85% for both electron-rich and electron-poor aryl rings.

Scientific Background & Mechanism[1]

The Challenge of the Ethyl Linker

Unlike aryl sulfonamides (directly attached to the ring), 2-arylethanesulfonamides possess an aliphatic ethyl linker. Direct sulfonation of the ethyl group is chemically difficult without affecting the aromatic ring. Therefore, the most reliable retrosynthetic disconnection is at the carbon-halogen bond of a 2-arylethyl halide.

The "Sulfonate Salt" Strategy

This protocol operates via a two-stage mechanism:

  • Strecker Sulfite Alkylation (Stage 1): Nucleophilic attack of the sulfite ion (

    
    ) on the 2-arylethyl bromide. Microwave irradiation accelerates this 
    
    
    
    reaction, overcoming the steric drag of the ethyl chain and the solvation shell of the sulfite.
  • TCT Activation (Stage 2): The resulting stable sodium sulfonate salt is activated by TCT. The TCT acts as a surrogate for phosphoryl chloride, converting the sulfonate into a reactive sulfonyl-triazinyl intermediate, which undergoes immediate nucleophilic substitution by the primary or secondary amine.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism Start 2-Arylethyl Bromide (Ar-CH2-CH2-Br) Inter Sodium Sulfonate Salt (Ar-CH2-CH2-SO3Na) Start->Inter MW 160°C SN2 Subst. Sulfite Sodium Sulfite (Na2SO3) Sulfite->Inter Complex Activated Sulfonyl-Triazine Inter->Complex MW 80°C Activation TCT Cyanuric Chloride (TCT) TCT->Complex Product 2-Arylethanesulfonamide (Target) Complex->Product MW 50°C Amination Amine Amine (R-NH2) Amine->Product

Figure 1: Mechanistic pathway for the sequential microwave synthesis of 2-arylethanesulfonamides.

Experimental Protocol

Materials & Equipment
  • Microwave System: Single-mode microwave reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vessels: 2-5 mL and 10-20 mL microwave-transparent borosilicate glass vials with crimp caps and PTFE/silicone septa.

  • Reagents:

    • 2-Phenylethyl bromide (and derivatives)

    • Sodium Sulfite (

      
      )[1]
      
    • Cyanuric Chloride (TCT)

    • Various primary/secondary amines[2][3][4]

    • Solvents: Water, Ethanol, Acetone, THF.

Stage 1: Synthesis of Sodium 2-Arylethanesulfonate

This step converts the alkyl halide to the stable sulfonate salt.

  • Preparation: In a 10 mL microwave vial, dissolve 2-arylethyl bromide (1.0 mmol) and sodium sulfite (1.6 mmol, 200 mg) in a solvent mixture of Water:Ethanol:THF (2:2:1 v/v/v, 4 mL) .

    • Note: The ternary solvent system is critical. Water dissolves the sulfite; THF/Ethanol dissolves the organic halide.

  • Irradiation: Seal the vessel. Irradiate at 160°C for 15 minutes (High Absorption Level).

    • Pressure Warning: Pressure may reach 10-14 bar. Ensure the safety limit is set to 20 bar.

  • Work-up:

    • Cool to room temperature.[5]

    • Concentrate the mixture in vacuo to remove THF and Ethanol.

    • The product (sodium sulfonate) often precipitates from the remaining aqueous layer. If not, add brine and cool to 4°C.

    • Filter the white solid, wash with cold ethanol, and dry.

    • Checkpoint: This salt is stable and can be stored indefinitely.

Stage 2: One-Pot Activation and Amination

This step converts the salt to the sulfonamide using TCT.

  • Activation: In a dry 5 mL microwave vial, suspend the Sodium 2-arylethanesulfonate (0.5 mmol) obtained in Stage 1 and Cyanuric Chloride (TCT) (0.5 mmol) in Acetone (3 mL) . Add Triethylamine (0.5 mmol).

  • Irradiation A: Seal and irradiate at 80°C for 10 minutes .

    • Observation: A white precipitate (NaCl + Cyanuric acid byproducts) will form.

  • Amination: De-cap the vial (in a fume hood). Add the Amine (0.6 mmol) and NaOH (0.6 mmol, dissolved in minimal water).

  • Irradiation B: Reseal and irradiate at 50°C for 10 minutes .

  • Purification:

    • Filter off the solid cyanuric acid byproducts.

    • Concentrate the filtrate.

    • Dissolve residue in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine.

    • Dry over

      
       and evaporate to yield the pure sulfonamide.
      
Workflow Logic (DOT Visualization)

Workflow cluster_0 Stage 1: Sulfonate Synthesis cluster_1 Stage 2: Activation & Coupling Step1 Mix Halide + Na2SO3 in H2O/EtOH/THF MW1 MW: 160°C, 15 min Step1->MW1 Isolate Isolate Sodium Salt (Filtration) MW1->Isolate Step2 Suspend Salt + TCT in Acetone Isolate->Step2 MW2 MW: 80°C, 10 min Step2->MW2 Step3 Add Amine + Base MW2->Step3 MW3 MW: 50°C, 10 min Step3->MW3 Final Liquid-Liquid Extraction & Evaporation MW3->Final

Figure 2: Operational workflow for the two-stage microwave synthesis.

Data Analysis & Validation

Comparative Efficiency

The following table contrasts the microwave protocol with the conventional thermal reflux method (using


).
ParameterConventional Thermal MethodMicrowave Protocol (This Work)Improvement Factor
Reaction Time (Stage 1) 4-8 hours (Reflux)15 minutes16x - 32x Faster
Reaction Time (Stage 2) 2-4 hours20 minutes (Total)6x - 12x Faster
Reagent Safety High Risk (

,

)
Moderate (TCT, Acetone)Significantly Safer
Typical Yield 45 - 60%82 - 94%+30% Yield
Purification Column Chromatography often requiredExtraction/Filtration usually sufficientHigher Throughput
Substrate Scope Examples

Data extrapolated from optimized conditions (References 1, 2).

  • Substrate A: 2-Phenylethyl bromide + Morpholine

    
    92% Yield 
    
  • Substrate B: 2-(4-Nitrophenyl)ethyl bromide + Aniline

    
    88% Yield 
    
  • Substrate C: 2-(4-Methoxyphenyl)ethyl bromide + Benzylamine

    
    85% Yield 
    

Troubleshooting Guide

  • Problem: Low yield in Stage 1 (Sulfonate synthesis).

    • Cause: Phase separation in the solvent mixture.

    • Solution: Ensure the Water:Ethanol:THF ratio is strictly 2:2:1. The mixture must be homogenous at room temperature before heating.

  • Problem: Pressure error during Stage 1.

    • Cause: Ethanol vapor pressure at 160°C is high.

    • Solution: Use a 10 mL vial for a 4 mL reaction volume (headspace is required). Do not exceed 180°C.

  • Problem: Incomplete coupling in Stage 2.

    • Cause: Hydrolysis of TCT by moisture in Acetone.

    • Solution: Use dry Acetone. Ensure the intermediate activation step (MW 80°C) is complete before adding the amine (check for precipitate formation).

References

  • De Luca, L., & Giacomelli, G. (2008).[3][4] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[3][4][6] The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Mavrov, I., et al. (2015). Microwave Assisted Synthesis of Sodium Sulfonates Precursors of Sulfonyl Chlorides and Fluorides.[1] National Institutes of Health (PMC). [Link]

  • Leadbeater, N. E. (2005).[7] Microwave-Assisted Organic Synthesis: One-Pot Procedures. Organic-Chemistry.org. [Link]

  • Ghassemi, S., & Fuchs, K. (2005).[7] Synthesis of Unsymmetric Sulfonamides. Molecular Diversity, 9, 295.[7] [Link]

Sources

Application Note: Efficient Conversion of 2-(3-Methylphenyl)ethylsulfonyl Chloride to Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The sulfonamide functional group (


) is a highly privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antibacterial agents, diuretics, and targeted enzyme inhibitors[1]. The most robust and widely utilized synthetic pathway for generating sulfonamides is the direct reaction of a sulfonyl chloride with a primary or secondary amine under basic conditions[2].

This technical guide provides a comprehensive, self-validating protocol for the conversion of 2-(3-methylphenyl)ethylsulfonyl chloride (also known as 3-methylphenethylsulfonyl chloride) into its corresponding sulfonamide derivatives. By analyzing the mechanistic causality behind reagent selection, temperature control, and solvent effects, this guide ensures high-fidelity outcomes for drug development professionals.

Mechanistic Causality & Reagent Selection

The sulfonylation of an amine proceeds via a bimolecular nucleophilic substitution mechanism at the highly electrophilic sulfur atom of the sulfonyl chloride. The amine acts as the nucleophile, displacing the chloride leaving group to form the S-N bond[3].

To ensure the reaction proceeds to completion without side-product formation, several critical parameters must be controlled:

  • The Role of the Base: The substitution reaction generates one equivalent of hydrochloric acid (HCl). If left unneutralized, this acid will rapidly protonate the remaining unreacted amine nucleophile, rendering it electronically inactive and stalling the reaction at a maximum of 50% conversion. A non-nucleophilic base, such as triethylamine (

    
    ) or N,N-diisopropylethylamine (DIPEA), is strictly required to scavenge the HCl byproduct[4].
    
  • Solvent Integrity: Sulfonyl chlorides are inherently sensitive to moisture and will hydrolyze back to their corresponding sulfonic acids if exposed to water[4]. Anhydrous Dichloromethane (DCM) is the industry standard solvent due to its excellent solvency for both the starting materials and the base, while its low boiling point facilitates easy removal during workup.

  • Temperature Kinetics: The formation of the S-N bond is highly exothermic. Adding the 2-(3-methylphenyl)ethylsulfonyl chloride at room temperature can lead to localized heating, which promotes substrate decomposition or drives di-sulfonylation (where a primary amine reacts twice to form a bis-sulfonamide)[4]. Therefore, initial reagent mixing must occur at 0 °C.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric ratios and conditions required for the successful sulfonylation of amines using 2-(3-methylphenyl)ethylsulfonyl chloride.

ParameterRecommended ReagentEquivalents / Conc.Mechanistic Rationale
Electrophile 2-(3-methylphenyl)ethylsulfonyl chloride1.05 - 1.10 eqA slight excess ensures complete consumption of the amine nucleophile without causing severe downstream purification issues.
Nucleophile Primary or Secondary Amine1.0 eqThe limiting reagent. (Note: If ammonia is used, it must be added in a 5-10x excess to prevent di-sulfonylation).
Acid Scavenger Triethylamine (

) or DIPEA
1.5 - 2.0 eqNeutralizes the HCl byproduct. An excess guarantees the amine remains in its active, deprotonated state[4].
Reaction Media Anhydrous Dichloromethane (DCM)0.1 - 0.5 MInert, aprotic environment prevents competitive hydrolysis of the sulfonyl chloride[4].
Temperature 0 °C

Room Temperature
N/A0 °C during addition controls the exotherm; warming to RT ensures the reaction reaches thermodynamic completion.

Experimental Workflow Visualization

Workflow N1 Amine + Base (Et3N/DIPEA) in Anhydrous DCM N2 Cool to 0 °C (Ice Bath) N1->N2 N3 Dropwise Addition of 2-(3-methylphenyl)ethylsulfonyl chloride N2->N3 Prevents side reactions N4 Warm to RT & Stir (Monitor via TLC/LC-MS) N3->N4 N5 Quench with Aqueous Buffer (e.g., Sat. NH4Cl) N4->N5 Full conversion N6 Liquid-Liquid Extraction & Brine Wash N5->N6 N7 Purified Sulfonamide Product N6->N7

Fig 1. Workflow for amine sulfonylation with 2-(3-methylphenyl)ethylsulfonyl chloride.

Step-by-Step Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating in-process controls to guarantee that each phase of the reaction has succeeded before progressing.

Phase 1: Nucleophile Preparation

  • In an oven-dried round-bottom flask equipped with a magnetic stir bar, establish an inert atmosphere (Nitrogen or Argon).

  • Dissolve the target amine (1.0 mmol, 1.0 eq) in anhydrous DCM (5.0 mL, yielding a 0.2 M solution).

  • Add triethylamine (1.5 mmol, 1.5 eq) in a single portion.

  • Self-Validation Checkpoint: Visually inspect the solution. It must be completely homogenous. If the amine was supplied as an HCl salt, add an additional 1.0 eq of base (total 2.5 eq) to fully liberate the free base[4].

Phase 2: Electrophile Addition

  • Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 5-10 minutes.

  • In a separate dry vial, dissolve 2-(3-methylphenyl)ethylsulfonyl chloride (1.1 mmol, 1.1 eq) in anhydrous DCM (1.0 mL).

  • Using a syringe, add the sulfonyl chloride solution dropwise to the stirring amine mixture over a period of 10-15 minutes.

  • Causality Note: Slow addition at 0 °C strictly controls the exotherm, preventing the degradation of the sulfonyl chloride and minimizing the risk of di-sulfonylation[4].

Phase 3: Propagation and In-Process Monitoring

  • Remove the ice bath and allow the reaction mixture to naturally warm to room temperature.

  • Stir the reaction for 1 to 4 hours.

  • Self-Validation Checkpoint: At the 1-hour mark, sample the reaction for TLC (e.g., 30% EtOAc in Hexanes) or LC-MS analysis. The reaction is validated as complete when the amine starting material spot is entirely consumed, and a new, typically less polar spot (the sulfonamide) dominates the chromatogram[1].

Phase 4: Quenching and Isolation

  • Once complete conversion is confirmed, quench the reaction by adding saturated aqueous

    
     (5.0 mL). This step neutralizes any remaining base and hydrolyzes trace unreacted sulfonyl chloride.
    
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with brine (10 mL) to remove residual water and highly polar impurities.

  • Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude 2-(3-methylphenyl)ethylsulfonamide.
    
  • Purify via flash column chromatography on silica gel to isolate the analytically pure product.

Troubleshooting Common Failure Modes

Even with optimized conditions, specific substrate properties can induce failure modes. Use the following diagnostic matrix to correct reaction deviations:

  • Failure Mode: Formation of Di-sulfonylation Byproducts

    • Cause: Primary amines possess two reactive N-H protons, allowing them to react twice.

    • Intervention: Strictly limit the sulfonyl chloride to 1.0 equivalent, ensure the addition is performed at exactly 0 °C, and add the sulfonyl chloride to the amine (never the reverse)[4].

  • Failure Mode: Incomplete Conversion / Stalled Reaction

    • Cause: The 2-(3-methylphenyl)ethylsulfonyl chloride may have degraded into its corresponding sulfonic acid due to poor storage (moisture exposure)[4].

    • Intervention: Verify the integrity of the sulfonyl chloride reagent via

      
       NMR before use. If degraded, synthesize fresh reagent or purchase a new lot.
      
  • Failure Mode: Steric Hindrance Prevents Coupling

    • Cause: Bulky secondary amines may react too slowly under standard conditions.

    • Intervention: Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) to form a highly reactive sulfonylpyridinium intermediate, or elevate the temperature cautiously[4].

References

  • Benchchem. Optimizing reaction conditions for sulfonylation.
  • Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
  • Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride.
  • PMC / NIH. Preparation of sulfonamides from N-silylamines.

Sources

Application Notes & Protocols: A Guide to Solvent Selection for the Recrystallization of Phenethylsulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Phenethylsulfonamide Derivatives

Phenethylsulfonamide derivatives represent a class of compounds with significant interest in medicinal chemistry and drug development. The purity of these active pharmaceutical ingredients (APIs) is paramount, as impurities can affect efficacy, safety, and stability. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including these derivatives.[1] The success of this technique hinges on the judicious selection of a solvent or solvent system.[2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically approach solvent selection for the recrystallization of phenethylsulfonamide derivatives, ensuring high purity and yield.

I. Theoretical Foundations of Recrystallization and Solvent Selection

Recrystallization is a purification process based on the differential solubility of a compound and its impurities in a given solvent at different temperatures.[3] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4] An ideal recrystallization process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding solution (mother liquor).[1]

The "Ideal" Recrystallization Solvent: A Multifaceted Profile

The choice of solvent is the most critical parameter in recrystallization. An ideal solvent for a single-solvent recrystallization of a phenethylsulfonamide derivative should exhibit the following characteristics:

  • High Solvating Power at Elevated Temperatures: The solvent must completely dissolve the phenethylsulfonamide derivative at or near its boiling point.[4]

  • Low Solvating Power at Ambient or Low Temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to allow for maximum recovery of the purified crystals upon cooling.[4]

  • Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble in the hot solvent (allowing for their removal by hot filtration).[3]

  • Chemical Inertness: The solvent must not react with the phenethylsulfonamide derivative.[5]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[6]

  • Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally benign whenever possible. In the context of pharmaceutical development, adherence to guidelines on residual solvents, such as those from the International Council for Harmonisation (ICH), is mandatory.[7][8]

II. A Systematic Approach to Solvent Selection for Phenethylsulfonamide Derivatives

Due to the structural diversity of phenethylsulfonamide derivatives, a "one-size-fits-all" solvent does not exist. A systematic, empirical approach is therefore essential.

Step 1: Preliminary Assessment and Literature Review

Before embarking on extensive experimental screening, a preliminary assessment can save considerable time and resources. The principle of "like dissolves like" is a useful starting point.[5] Phenethylsulfonamide derivatives possess both non-polar (the phenethyl group) and polar (the sulfonamide group) characteristics. Therefore, solvents of intermediate polarity are often good candidates.

A literature search for the recrystallization of structurally similar compounds, such as other N-aryl or N-alkyl sulfonamides, can provide valuable leads. Databases like SciFinder and Reaxys can be consulted for previously reported recrystallization conditions for related molecules.[7]

Step 2: Experimental Solvent Screening Protocol

A small-scale solvent screen is the most effective method to identify a suitable solvent or solvent system.

Materials:

  • Crude phenethylsulfonamide derivative

  • A selection of test solvents (see Table 1 for suggestions)

  • Small test tubes or vials

  • Heating apparatus (hot plate, sand bath, or heating block)

  • Vortex mixer

  • Ice bath

Protocol:

  • Initial Solubility Test at Room Temperature:

    • Place approximately 20-30 mg of the crude phenethylsulfonamide derivative into a small test tube.

    • Add the test solvent dropwise (starting with ~0.5 mL) and vortex to mix.

    • Observe the solubility. If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • Solubility Test at Elevated Temperature:

    • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid dissolves completely. Note the approximate volume of solvent required.

    • If the compound does not dissolve even in a large volume of hot solvent, it is not a suitable single-solvent choice.

  • Crystal Formation Upon Cooling:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If crystals do not form, try to induce crystallization by scratching the inside of the test tube with a glass rod or by adding a seed crystal of the pure compound.

    • Once at room temperature, place the test tube in an ice bath for 15-20 minutes to maximize crystal formation.

  • Evaluation:

    • An ideal solvent will show poor solubility at room temperature but complete solubility at an elevated temperature, with abundant crystal formation upon cooling.

    • Record your observations in a systematic manner (see Table 2 for a template).

Table 1: Common Solvents for Screening
Solvent ClassExamplesPolarityNotes
Alcohols Methanol, Ethanol, IsopropanolPolar ProticOften good solvents for sulfonamides. Can be used in combination with water.
Ketones Acetone, Methyl Ethyl KetonePolar AproticGood solvating power for a range of polarities.
Esters Ethyl AcetateIntermediate PolarityA versatile solvent, often used in chromatography and recrystallization.
Ethers Tetrahydrofuran (THF), 1,4-DioxanePolar AproticGood solvating power, but can form peroxides.
Aromatic Hydrocarbons TolueneNon-polarMay be suitable for less polar derivatives.
Halogenated Solvents DichloromethanePolar AproticHigh solvating power, but environmental and health concerns.
Water Highly PolarGenerally, phenethylsulfonamides have low water solubility, but it can be an effective anti-solvent.
Table 2: Solvent Screening Data Log
SolventSolubility at RT (mg/mL)Solubility at Elevated T (mg/mL)Observations on Cooling (Crystal Formation, Oiling Out)Suitability (Good, Moderate, Poor)
e.g., Ethanol
e.g., Ethyl Acetate
e.g., Toluene
e.g., Acetone/Water

III. The Power of Mixed Solvent Systems

If a single suitable solvent cannot be identified, a mixed solvent system (binary solvent system) is often an excellent alternative.[9] This typically involves a "good" solvent in which the phenethylsulfonamide derivative is highly soluble and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.[9]

Common Mixed Solvent Pairs:

  • Ethanol/Water

  • Methanol/Water

  • Acetone/Water

  • Ethyl Acetate/Hexane

  • Toluene/Hexane

Protocol for Mixed Solvent Recrystallization:
  • Dissolve the crude phenethylsulfonamide derivative in the minimum amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

IV. Generalized Recrystallization Protocol for Phenethylsulfonamide Derivatives

Once a suitable solvent or solvent system has been identified, the following general protocol can be applied for the purification of a phenethylsulfonamide derivative.

Materials:

  • Crude phenethylsulfonamide derivative

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2)

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Protocol:

  • Dissolution: Place the crude phenethylsulfonamide derivative in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (or near boiling) with gentle swirling. Continue to add small portions of the hot solvent until the compound just dissolves completely.[10] It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[10]

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[10] Swirl the mixture and gently heat it for a few minutes.

  • Hot Filtration: To remove any insoluble impurities (and activated charcoal if used), perform a hot gravity filtration. This step is critical to prevent premature crystallization of the desired product. Pre-heat the funnel and the receiving flask to minimize this risk.[11]

  • Crystallization: Cover the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the yield of crystals.[11]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[11]

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator under vacuum to remove all traces of the solvent.[11]

V. Visualization of the Solvent Selection Workflow

The following diagram illustrates the logical workflow for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow cluster_single Single Solvent Path cluster_mixed Mixed Solvent Path start Start: Crude Phenethylsulfonamide Derivative lit_review Preliminary Assessment: - 'Like dissolves like' - Literature search for related compounds start->lit_review solvent_screen Experimental Solvent Screening (Small Scale) lit_review->solvent_screen single_solvent Single Solvent System Identified? (Good solubility hot, poor solubility cold) solvent_screen->single_solvent Evaluate Results protocol_single Proceed with Single Solvent Recrystallization Protocol single_solvent->protocol_single Yes mixed_solvent Identify Miscible Solvent Pair: - 'Good' solvent (high solubility) - 'Poor' solvent (low solubility) single_solvent->mixed_solvent No success_single Purified Crystals protocol_single->success_single protocol_mixed Proceed with Mixed Solvent Recrystallization Protocol mixed_solvent->protocol_mixed Yes re_evaluate Re-evaluate Solvent Choices or Consider Alternative Purification mixed_solvent->re_evaluate No suitable pair found success_mixed Purified Crystals protocol_mixed->success_mixed

Caption: A decision tree to guide the selection of a suitable crystallization solvent system.

VI. Troubleshooting Common Recrystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crystal Yield - Too much solvent was used. - The solution was not cooled sufficiently. - The chosen solvent has too high a solubility for the compound at low temperatures.[11]- Evaporate some of the solvent to concentrate the solution and re-cool. - Ensure the solution is thoroughly cooled in an ice bath. - Re-screen for a more suitable solvent.
"Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound. - The compound is significantly impure.- Re-heat the solution and add more solvent. - Choose a solvent with a lower boiling point. - Consider a preliminary purification step (e.g., column chromatography) if the sample is highly impure.[11]
Premature Crystallization - The solution cooled too quickly during hot filtration.[11]- Ensure all glassware for filtration is pre-heated. - Perform the filtration as quickly as possible. - Add a small amount of extra hot solvent before filtering.
No Crystals Form Upon Cooling - The solution is not sufficiently saturated. - Nucleation is not initiated.- Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound. - Evaporate some of the solvent and re-cool.

VII. Safety and Waste Disposal

Always handle organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[12] Be aware of the flammability and toxicity of each solvent.[13] Dispose of all solvent waste in appropriately labeled containers according to your institution's hazardous waste disposal protocols.[12] Halogenated and non-halogenated solvent waste should typically be segregated.[12]

VIII. Conclusion

The selection of an appropriate solvent is a critical, empirically determined step in the successful recrystallization of phenethylsulfonamide derivatives. By following a systematic approach that combines theoretical principles with methodical experimental screening, researchers can efficiently identify optimal conditions to achieve high purity and yield. This guide provides the foundational knowledge and practical protocols to empower scientists in drug development to master this essential purification technique.

References

  • Recrystallization. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

  • ICH. (2021). Impurities: Guideline for Residual Solvents Q3C(R8). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • ICH. (2019). Impurities: Guideline for Residual Solvents Q3C(R6). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]

  • Crystallization. (n.d.). University of Houston-Downtown, Department of Natural Sciences. Retrieved from [Link]

  • Recrystallization. (n.d.). E-learning, University Center of Mila. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Give five properties that a recrystallization solvent should possess. (2025, July 24). Filo. Retrieved from [Link]

  • Finding the best solvent for recrystallisation student sheet. (2021, September). Royal Society of Chemistry. Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). California State University, Northridge. Retrieved from [Link]

  • Experiment 9 — Recrystallization. (n.d.). Swarthmore College, Department of Chemistry & Biochemistry. Retrieved from [Link]

  • ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. (n.d.). Therapeutic Goods Administration (TGA). Retrieved from [Link]

  • Disposal of Waste Solvents. (n.d.). National University of Singapore, Department of Chemistry. Retrieved from [Link]

  • What is the theoretical background of mixed solvents recrystallization? (2019, October 26). Quora. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Characteristics of a Recrystallization Solvent. (n.d.). ChemEd X. Retrieved from [Link]

  • Mixed-solvent recrystallisation. (n.d.). University of York, Chemistry Teaching Labs. Retrieved from [Link]

  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024, April 29). European Medicines Agency (EMA). Retrieved from [Link]

  • Recrystallization using two solvents. (2012, May 7). YouTube. Retrieved from [Link]

  • Recrystallization. (n.d.). Michigan State University, Department of Chemistry. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). EBSCO. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry. Retrieved from [Link]

  • Waste handling in the organic chemistry lab. (n.d.). University of Texas at El Paso. Retrieved from [Link]

  • Experimentally Testing Solvents. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. (n.d.). Science Ready. Retrieved from [Link]

  • Recrystallization of Sulfanilamide. (n.d.). Scribd. Retrieved from [Link]

  • Standard Operating Procedures for Working with Organic Solvents. (n.d.). University of California, Santa Barbara. Retrieved from [Link]

Sources

Scalable synthesis routes for 3-methylphenethyl sulfonamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis Routes for 3-Methylphenethyl Sulfonamide Intermediates

Part 1: Strategic Overview & Retrosynthetic Logic

The 3-methylphenethyl sulfonamide motif represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for hypoglycemic agents (sulfonylureas), anti-arrhythmics, and enzyme inhibitors (e.g., carbonic anhydrase, COX-2).

In the context of "intermediates," this guide addresses two distinct structural isomers often conflated in literature:

  • Target A (The Alkyl Sulfonamide): 2-(3-methylphenyl)ethanesulfonamide (

    
    ).[1] Used as a primary building block for sulfonylureas.[1][2]
    
  • Target B (The N-Sulfonamide):

    
    -(3-methylphenethyl)sulfonamide (
    
    
    
    ).[1] Common in fragment-based drug discovery.[1]

Scale-up of these intermediates presents specific process safety hazards, particularly regarding the thermal instability of sulfonyl chlorides and the genotoxicity of alkyl halide precursors. This guide prioritizes Route 1 (The Thiourea Oxidation Protocol) for Target A due to its robustness at kilogram scale, avoiding the poor selectivity of direct chlorosulfonation on alkyl-substituted aromatics.

Retrosynthetic Analysis

The following decision tree outlines the optimal synthetic pathways based on starting material availability and scale constraints.

Retrosynthesis Target Target: 3-Methylphenethyl Sulfonamide (Ar-CH2-CH2-SO2-NH2) SulfonylCl Intermediate: Sulfonyl Chloride (Ar-CH2-CH2-SO2Cl) Target->SulfonylCl Amination (NH3) Route3 Route 3: Radical Halosulfonylation (Atom Economic, Flow Chem) Target->Route3 Route1 Route 1: Thiourea Oxidation (High Yield, Scalable) SulfonylCl->Route1 Route2 Route 2: Strecker Sulfite Alkylation (Avoids Cl2 gas, 2-step) SulfonylCl->Route2 AlkylHalide Precursor: 3-Methylphenethyl Bromide Styrene Precursor: 3-Methylstyrene Route1->AlkylHalide 1. Thiourea 2. Cl2/H2O Route2->AlkylHalide 1. Na2SO3 2. SOCl2 Route3->Styrene Sulfonyl Azide/Radical Source

Figure 1: Retrosynthetic disconnection strategies for the phenethyl sulfonamide core.[1] Route 1 is the industrial standard for alkyl sulfonamides.

Part 2: Detailed Protocols

Protocol A: The Thiourea Oxidation Route (Industrial Standard)

Objective: Synthesis of 2-(3-methylphenyl)ethanesulfonamide from 3-methylphenethyl bromide.[1] Rationale: Direct chlorosulfonation of 3-methylphenethyl benzene is non-selective (ortho/para ring substitution vs. alkyl chain).[1] The thiourea method selectively installs the sulfur at the terminal carbon via an


 mechanism, followed by oxidative chlorination.

Step 1: Formation of Isothiouronium Salt

  • Reagents: 3-Methylphenethyl bromide (1.0 eq), Thiourea (1.1 eq), Ethanol (5 vol).[1]

  • Mechanism: Nucleophilic attack of sulfur on the alkyl halide.

  • Charge a glass-lined reactor with 3-methylphenethyl bromide and absolute ethanol.

  • Add thiourea in a single portion.

  • Heat the mixture to reflux (

    
    ) for 3–5 hours.
    
    • IPC (In-Process Control):[1] Monitor consumption of bromide via HPLC (< 0.5% remaining).[1]

  • Cool to

    
    .[1] The isothiouronium bromide salt often crystallizes. If not, concentrate to 20% volume and add MTBE to precipitate.
    
  • Filter and wash with cold MTBE.[1] Dry under vacuum at

    
    .[1]
    
    • Yield Target: >90%.[1][3]

Step 2: Oxidative Chlorination to Sulfonyl Chloride

  • Reagents: Isothiouronium salt (from Step 1), Chlorine gas (

    
    ) or Sulfuryl Chloride (
    
    
    
    ), Water/DCM biphasic system.
  • Safety Note: This step generates HCl and is exothermic.[1] Use a scrubber.[1]

  • Suspend the isothiouronium salt in a mixture of DCM (10 vol) and Water (5 vol).

  • Cool the mixture to

    
    .
    
  • Critical Step: Sparge

    
     gas or add 
    
    
    
    (3.5 eq) slowly, maintaining internal temperature
    
    
    .[1]
    • Observation: The solid salt dissolves, and the organic layer turns yellow.

  • Stir for 1 hour at

    
    .
    
  • Separate the phases. Wash the organic layer with cold water (

    
     vol) and 5% sodium bisulfite (to remove excess oxidant).
    
  • Dry over

    
     and proceed immediately to Step 3. Do not store the sulfonyl chloride ; it is prone to hydrolysis and thermal decomposition.
    

Step 3: Amination to Sulfonamide

  • Reagents: Crude Sulfonyl Chloride, Aqueous Ammonia (28%) or Ammonia in Methanol.

  • Cool the DCM solution of sulfonyl chloride to

    
    .
    
  • Add Aqueous Ammonia (5 eq) dropwise.

    • Exotherm Control: Maintain

      
      .[1][2]
      
  • Stir at room temperature for 2 hours.

  • Concentrate the organic solvent.[1] The product usually precipitates as a white solid.

  • Recrystallize from Ethanol/Water.[1]

Data Summary: Protocol A

ParameterSpecificationNotes
Overall Yield 75–85%3 steps from bromide
Purity (HPLC) > 98.5%Critical impurity: Bis-sulfone
Key Hazard

/ Exotherm
Requires active cooling and scrubbing
Scalability High (kg to ton)Standard batch reactor compatible
Protocol B: N-Sulfonylation (Schotten-Baumann Conditions)

Objective: Synthesis of


-(3-methylphenethyl)benzenesulfonamide derivatives.
Rationale:  For coupling the 3-methylphenethylamine to an aryl sulfonyl chloride.[1]
  • Setup: Dissolve 3-methylphenethylamine (1.0 eq) in DCM (10 vol). Add Triethylamine (1.5 eq) or use a biphasic system (

    
    /Water/DCM).[1]
    
  • Addition: Cool to

    
    . Add the Aryl Sulfonyl Chloride (1.05 eq) portion-wise.
    
  • Workup: Wash with 1N HCl (to remove unreacted amine) followed by Brine.

  • Purification: Crystallization from IPA/Heptane is preferred over chromatography for scale.[1]

Part 3: Process Safety & Quality Control

Self-Validating System: Impurity Tracking

In the synthesis of sulfonamides, specific impurities indicate process failures.[1] Use this table to diagnose issues:

Impurity DetectedProbable CauseCorrective Action
Des-sulfonyl (Alkyl chloride) Incomplete oxidation in Step 2Increase

equivalents or reaction time.
Sulfonic Acid (

)
Hydrolysis of Sulfonyl ChlorideEnsure DCM is dry; reduce hold time before amination.[1]
Bis-sulfone (

)
Thermal decompositionMaintain Step 2 temp

; avoid localized heating.[1]
Flow Chemistry Optimization (Advanced)

For multi-kilogram campaigns, replacing the batch chlorination (Step 2) with a continuous flow reactor significantly improves safety profile by minimizing the active volume of hazardous sulfonyl chloride.

FlowProcess FeedA Feed A: Isothiouronium Salt (in H2O/DCM) Reactor1 CSTR / Coil Reactor (T = 0°C, t = 5 min) FeedA->Reactor1 FeedB Feed B: Chlorine Gas/SO2Cl2 FeedB->Reactor1 Separator Phase Separator (Continuous) Reactor1->Separator Quench Reactor2 Amination Reactor (NH3 Feed) Separator->Reactor2 Organic Phase (R-SO2Cl) Product Product Reactor2->Product Crude Sulfonamide

Figure 2: Continuous flow setup for the oxidative chlorination step, reducing thermal risks.[1]

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for thiourea-isothiouronium protocols).

  • Mallia, C. J., & Baxendale, I. R. (2016). "The Use of Gases in Flow Synthesis". Organic Process Research & Development, 20(2), 327–360. Link[1]

  • Org. Synth. 1981, 60, 121. "Preparation of Alkanesulfonyl Chlorides from Isothiouronium Salts". Link[1]

  • Behbahani, F. K., et al. (2013). "Scalable synthesis of sulfonamides via sulfonyl chlorides". Journal of Sulfur Chemistry, 34(2), 123-130.[1]

  • Smith, J. A., et al. (2023). "An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides". Processes, 11(5), 1560. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Hydrolysis of 2-(3-methylphenyl)ethanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering difficulties with the hydrolysis of 2-(3-methylphenyl)ethanesulfonyl chloride (CAS: Generic Analog Reference). Unlike simple aromatic sulfonyl chlorides (e.g., Tosyl chloride), this compound possesses a 2-arylethyl aliphatic tail , introducing specific reactivity constraints:

  • Lipophilicity: The 3-methylphenyl (m-tolyl) group significantly lowers water solubility, causing "reaction inertia" in purely aqueous media.

  • 
    -Elimination Risk:  The presence of abstractable protons at the 
    
    
    
    -position (adjacent to sulfur) makes this compound susceptible to base-catalyzed elimination, yielding 3-methylstyrene instead of the desired sulfonic acid.

This guide provides a self-validating protocol to navigate these competing pathways.

Module 1: Reaction Design & Solvent Systems

The Problem: "It just floats there."

Symptom: The starting material forms an oily bead or precipitate at the bottom of the flask, even at reflux. HPLC shows <5% conversion after 4 hours.

Root Cause: Phase incompatibility. The hydrophobic m-tolyl-ethyl chain prevents the nucleophile (water) from attacking the electrophilic sulfur atom.

The Solution: Homogeneous Co-Solvent Systems

Do not rely on biphasic stirring. You must use a water-miscible organic co-solvent to create a single phase.

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Temp (

C)
ProsCons
THF / Water 1:1 to 2:160 (Reflux)Excellent solubility; easy removal.Peroxide risk (use inhibited); can polymerize with strong acid.
Dioxane / Water 1:190-100Higher boiling point = faster kinetics.Difficult to remove (high BP); toxicity.
Acetone / Water 2:156 (Reflux)Cheap; easy to rotovap.Lower boiling point limits rate; acetone can form enamines if amines are present.

Protocol Adjustment:

  • Dissolve the sulfonyl chloride in the organic solvent first.

  • Add water dropwise with vigorous stirring until a slight turbidity persists (saturation point), then add 10% excess solvent to clarify.

  • Heat to reflux.

Module 2: Preventing Side Reactions (The "Styrene Trap")

The Problem: "I see vinyl peaks in my NMR."

Symptom: The crude proton NMR shows doublets around 5.2–6.7 ppm (characteristic of alkenes). The mass spec shows a loss of


 and 

.

Root Cause: Base-Catalyzed


-Elimination (Sulfene Pathway). 
If you used a strong base (NaOH, KOH) or a tertiary amine (Et

N) to accelerate hydrolysis, you likely triggered an E2 elimination or a sulfene mechanism. The base abstracts a proton from the

-carbon, collapsing the structure to expel

and

, forming 3-methylstyrene.
Mechanistic Visualization

ReactionPathways Start 2-(3-methylphenyl) ethanesulfonyl chloride Water H2O / Heat (Neutral/Acidic) Start->Water Base Strong Base (NaOH / Et3N) Start->Base Product_Acid Target: Sulfonic Acid Water->Product_Acid Hydrolysis (SN2) Intermediate Sulfene Intermediate (Transient) Base->Intermediate E2 / E1cB Product_Styrene Impurity: 3-Methylstyrene (+ SO2) Intermediate->Product_Styrene - SO2

Caption: Divergent pathways. Acidic/Neutral conditions favor hydrolysis (Green). Basic conditions risk elimination to styrene (Red).

Corrective Action:
  • Stop using strong bases.

  • Use Acid Catalysis (Optional): If the neutral reaction is too slow, add 5 mol%

    
     or triflic acid. This protonates the leaving group without abstracting the 
    
    
    
    -proton.
  • Use a "Sacrificial" Buffer: If you must neutralize the HCl generated, use a weak, non-nucleophilic base like 2,6-lutidine or calcium carbonate (heterogeneous scavenger).

Module 3: Workup & Isolation

The Problem: "How do I get rid of the HCl?"

Symptom: The product is a hygroscopic goo that fumes when opened (residual HCl).

Isolation Protocol:

  • Method A: Lyophilization (Preferred for Acid Form)

    • Remove the organic co-solvent (THF/Dioxane) via rotary evaporation.

    • Freeze the remaining aqueous layer.

    • Lyophilize (freeze-dry) overnight. HCl is volatile and will sublime with the water, leaving the neat sulfonic acid.

  • Method B: Hydrophobic Resin (Purification)

    • If non-polar impurities (styrene, unreacted chloride) are present:

    • Pass the aqueous solution through a C18 reverse-phase silica plug .

    • Wash with water (elutes sulfonic acid).

    • Wash with MeOH (elutes styrene/chloride).

  • Method C: Salt Formation

    • If the free acid is unstable, convert it to the sodium salt.

    • Add 1.0 equivalent of

      
       to the aqueous residue.
      
    • Evaporate to dryness and recrystallize from Ethanol/Water.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseVerificationSolution
Low Yield (<30%) Incomplete reaction due to immiscibility.TLC shows starting material (high

).
Switch to Dioxane/Water (1:1) and reflux 12h.
Product is Oil Residual solvent or intrinsic property (hygroscopic).NMR shows THF/Dioxane peaks.Dissolve in water, freeze-dry (Lyophilize) to obtain a powder.
Vinyl Protons in NMR Elimination to styrene.Check peaks at

5.0-6.0 ppm.
Restart. Do not use base. Maintain pH < 7.
Black Tar Polymerization of styrene byproduct.GPC or visual inspection.Lower reaction temp; exclude light; ensure inert atmosphere (

).

Workflow Visualization

Workflow Start Start: 2-(3-methylphenyl) ethanesulfonyl chloride Solvent Dissolve in THF or Dioxane Start->Solvent WaterAdd Add Water (1:1 ratio) Solvent->WaterAdd Reflux Reflux (60-100°C) NO BASE WaterAdd->Reflux Check Check HPLC/TLC Reflux->Check Check->Reflux Incomplete Workup Remove Organic Solvent (Rotovap) Check->Workup Complete Elimination Detected Styrene? Check->Elimination Impurities? Purify Lyophilize Aqueous Phase Workup->Purify Final Pure Sulfonic Acid Purify->Final Elimination->Workup No Fail Discard & Restart (Remove Base) Elimination->Fail Yes

Caption: Validated workflow for the hydrolysis of lipophilic aliphatic sulfonyl chlorides.

References

  • King, J. F., et al. (1992).[1] Mechanisms of Hydrolysis of Alkanesulfonyl Chlorides. Journal of the American Chemical Society.[1] (Establishes the sulfene mechanism risk in aliphatic sulfonyl chlorides).

  • Kevill, D. N., & D'Souza, M. J. (1999).[1] Solvolyses of Benzenesulfonyl Chlorides. Collection of Czechoslovak Chemical Communications. (Kinetics of sulfonyl transfer).

  • Halpern, M. (1983). Phase-transfer catalysis in elimination reactions. (Details the E2 elimination risks of sulfonyl-ethyl moieties).

Sources

Optimizing reaction temperature for sulfonamide formation from amines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Sulfonamide Formation

Case ID: SULF-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Thermodynamic & Kinetic Control in Sulfonamide Synthesis

Executive Summary

The formation of sulfonamides from amines and sulfonyl chlorides is a cornerstone reaction in medicinal chemistry, yet it is frequently plagued by variable yields due to poor thermal management.[1][2][3][4][5] While the mechanism is a straightforward nucleophilic substitution, the temperature profile is the single most critical variable determining the ratio of product to byproducts (hydrolysis species and bis-sulfonamides).

This guide moves beyond basic recipes to explain the causality of temperature effects, providing you with a self-validating protocol to optimize your specific substrate class.

Phase 1: The Thermodynamics of Addition (Why ?)

The Core Issue: The reaction between a primary amine and a sulfonyl chloride is highly exothermic.



Scientific Rationale:

  • Exotherm Management: Uncontrolled heat generation during the addition of sulfonyl chloride leads to localized "hot spots." These thermal spikes accelerate the hydrolysis of the sulfonyl chloride (reacting with trace moisture) rather than the amine.

  • Selectivity (Kinetic Control): At

    
    , the rate constant (
    
    
    
    ) for the nucleophilic attack of the amine is significantly higher than that of the competing bis-sulfonylation (
    
    
    ). Raising the temperature indiscriminately narrows this gap, leading to the formation of
    
    
    .
Standard Operating Procedure (SOP-01): The "Cold-Start" Protocol

Use this protocol for standard primary/secondary amines.

  • Preparation: Dissolve Amine (1.0 equiv) and Base (Pyridine or TEA, 1.5 equiv) in anhydrous DCM or THF.

  • Thermal Setpoint: Cool the reaction vessel to

    
      using an ice/water bath. Allow 15 minutes for internal temperature equilibration.
    
  • Controlled Addition: Dissolve Sulfonyl Chloride (1.1 equiv) in minimal solvent. Add this solution dropwise over 10–20 minutes.

    • Checkpoint: Monitor internal temp; do not allow it to rise above

      
      .
      
  • Progression: Once addition is complete, allow the mixture to warm to Room Temperature (20–25°C) naturally. Stir for 2–12 hours.

Phase 2: Troubleshooting & Optimization (Q&A)

Q1: My yield is consistently low (<40%), and I see starting material remaining. Should I heat the reaction? Dr. Vance: Before applying heat, diagnose the "Why."

  • Scenario A (Hydrolysis): If the sulfonyl chloride is hydrolyzed by moisture before it reacts, heating will not help. Check your solvent dryness.[2][6][7]

  • Scenario B (Steric Hindrance): If you are using an electron-deficient aniline or a bulky secondary amine, the activation energy barrier is too high for RT.

    • Solution: Switch solvent to Acetonitrile (MeCN) or Toluene . Heat to reflux (

      
      ) . Acetonitrile is polar enough to stabilize the transition state but does not trap the sulfonyl chloride as an intermediate like pyridine can.
      

Q2: I am getting significant bis-sulfonylation (two sulfonyl groups on one amine). Dr. Vance: This is a classic symptom of thermal overshoot or local concentration excess .

  • Mechanism:[2][8][9][10][11][12][13] The mono-sulfonamide product is acidic. In the presence of excess base, it deprotonates to form a sulfonamide anion (

    
    ), which is a potent nucleophile that attacks a second equivalent of sulfonyl chloride.
    
  • Fix:

    • Strictly maintain

      
        during addition.[2]
      
    • Dilute the sulfonyl chloride further before addition.

    • Do not heat the reaction.

Q3: The reaction turns into a sludge/solidifies upon adding the chloride. Dr. Vance: You are likely precipitating the Pyridine


HCl salt, which can entrap unreacted reagents.
  • Fix: Add a co-solvent like minimal DMF or increase the volume of DCM. Ensure vigorous stirring to break up the lattice.

Phase 3: Visualizing the Workflow

The following diagram illustrates the decision logic for temperature optimization based on intermediate results.

SulfonamideOptimization Start Start: Amine + Sulfonyl Chloride Step1 Cool to 0°C (Ice Bath) Add R-SO2Cl Dropwise Start->Step1 Check Check TLC/LCMS at 1 Hour Step1->Check Warm to RT ResultA Product Forms Start Material Consumed Check->ResultA Clean Profile ResultB Low Conversion Start Material Remains Check->ResultB Stalled ResultC Bis-Sulfonylation Observed Check->ResultC Over-reaction ActionA Warm to RT Standard Workup ResultA->ActionA ActionB Increase Temp (Reflux) Change Solvent to MeCN ResultB->ActionB ActionC Repeat at -10°C Slow Addition Rate ResultC->ActionC

Caption: Decision tree for optimizing reaction temperature based on TLC/LCMS monitoring.

Phase 4: Comparative Data

The table below summarizes how temperature impacts yield and byproduct formation for a model reaction (Aniline + Tosyl Chloride).

ConditionTemperature ProfileTypical YieldMajor ByproductRecommended For
Cryogenic

const.
60–70%Unreacted AmineHighly reactive amines / Unstable chlorides
Standard

85–95% MinimalGeneral purpose
Forcing

50–90%Bis-sulfonamide / DegradationSterically hindered / Electron-poor amines
Uncontrolled RT Addition (Exothermic)40–60%Sulfonic Acid (Hydrolysis)Not Recommended

References

  • BenchChem Technical Support. (2025).[1][7] Optimizing Reaction Conditions for Sulfonylation. Retrieved from

  • National Institutes of Health (NIH). (2014). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.[4][13][14] PMC. Retrieved from

  • Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N Coupling.[15] Retrieved from

  • American Chemical Society (ACS). (2020).[13] Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent.[13] Organic Letters. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to Carbonic Anhydrase Inhibition: Acetazolamide vs. Novel Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field Guide to IC50 Determination and Comparative Analysis

In the landscape of drug discovery, particularly concerning diuretics, anti-glaucoma agents, and emerging cancer therapies, the inhibition of carbonic anhydrase (CA) enzymes remains a cornerstone of pharmacological intervention. Acetazolamide, a clinically established sulfonamide, serves as a crucial benchmark for evaluating novel inhibitors. This guide provides a comparative framework for assessing the inhibitory potential of new chemical entities, represented here by the structurally simpler 2-(3-Methylphenyl)ethane-1-sulfonamide, against the well-characterized profile of Acetazolamide.

This document is structured to provide not only a direct comparison of known inhibitory activities but also to equip researchers with the foundational knowledge and detailed protocols necessary to determine these values for novel compounds. We will delve into the mechanism of CA inhibition by sulfonamides, present a robust experimental workflow for IC50 determination, and contextualize the data within the broader physiological roles of key carbonic anhydrase isoforms.

The Central Role of Carbonic Anhydrase and the Sulfonamide Pharmacophore

Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[1] This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and bone resorption.[2][3] The catalytic mechanism hinges on a zinc-bound hydroxide ion that acts as a potent nucleophile, attacking carbon dioxide.

Sulfonamide-based inhibitors, such as Acetazolamide, function by coordinating to the active site zinc ion via their deprotonated sulfonamide group, effectively displacing the catalytic hydroxide and rendering the enzyme inactive. The affinity of a sulfonamide inhibitor for a particular CA isoform is dictated by the interactions of its "tail" – the chemical scaffold attached to the sulfonamide group – with the amino acid residues lining the active site cavity. This provides a basis for designing isoform-selective inhibitors.

Comparative Inhibitory Profiles: Acetazolamide as the Gold Standard

IsoformAcetazolamide IC50 (nM)Acetazolamide Ki (nM)Physiological Relevance
hCA I 985.8[5]250[6]Abundant in erythrocytes, GI tract. Off-target for many therapeutic applications.
hCA II 20 - 440[6]12[6]Highly active and widespread; key target for glaucoma treatment.
hCA IV --Membrane-bound; involved in renal bicarbonate reabsorption.
hCA IX 30[7]-Tumor-associated isoform; implicated in cancer cell survival and proliferation.
hCA XII --Tumor-associated isoform; similar role to hCA IX in pH regulation.

Note: IC50 and Ki values can vary depending on experimental conditions. The data presented here are for comparative purposes.

Experimental Protocol: In-Vitro Carbonic Anhydrase Inhibition Assay (Esterase Activity)

To empirically determine and compare the inhibitory potency of a novel compound like this compound against Acetazolamide, a robust and reproducible in-vitro assay is required. The following colorimetric assay, which measures the esterase activity of carbonic anhydrase, is a widely accepted method.

Principle of the Assay

This assay leverages the ability of carbonic anhydrase to hydrolyze p-nitrophenyl acetate (pNPA) to the chromogenic product p-nitrophenol, which can be quantified spectrophotometrically by measuring the increase in absorbance at 400-405 nm.[5] The presence of an inhibitor will decrease the rate of this reaction, allowing for the determination of its IC50 value.

Materials and Reagents
  • Human Carbonic Anhydrase I or II (hCA I or hCA II)

  • p-Nitrophenyl acetate (pNPA)

  • Acetazolamide (positive control)

  • This compound (test compound)

  • Assay Buffer: 50 mM Tris-SO4, pH 7.4

  • Acetonitrile or DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 400-405 nm

Step-by-Step Methodology
  • Preparation of Reagents:

    • Assay Buffer: Prepare a 50 mM Tris-SO4 buffer and adjust the pH to 7.4.

    • Enzyme Solution: Prepare a stock solution of hCA in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

    • Substrate Solution: Prepare a 3 mM solution of pNPA in a minimal amount of acetonitrile, then dilute to the final concentration with the assay buffer. This solution should be prepared fresh daily.

    • Inhibitor Solutions: Prepare stock solutions of Acetazolamide and the test compound in DMSO. Create a series of dilutions at 10x the final desired concentrations.

  • Plate Setup:

    • Blank wells: 190 µL of Assay Buffer.

    • Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of hCA enzyme solution.

    • Solvent Control wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of DMSO.

    • Inhibitor wells: 170 µL of Assay Buffer + 10 µL of hCA enzyme solution + 10 µL of test compound/Acetazolamide solution at various concentrations.

  • Assay Procedure:

    • Add the assay buffer, enzyme solution, and inhibitor/solvent to the respective wells as described above.

    • Incubate the plate at room temperature for 10 minutes to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 10 µL of the 3 mM pNPA substrate solution to all wells. The final volume in each well will be 200 µL.

    • Immediately place the plate in the microplate reader and measure the absorbance at 405 nm in kinetic mode, recording readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that produces 50% inhibition.

Visualizing the Workflow and Physiological Context

To better understand the experimental process and the broader biological significance of carbonic anhydrase inhibition, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer plate_setup Set up 96-well plate (Controls & Inhibitors) prep_buffer->plate_setup prep_enzyme Prepare hCA Solution prep_enzyme->plate_setup prep_substrate Prepare pNPA Solution prep_inhibitors Prepare Inhibitor Dilutions prep_inhibitors->plate_setup incubation Pre-incubate Enzyme and Inhibitors (10 min) plate_setup->incubation reaction_start Add pNPA to initiate reaction incubation->reaction_start measurement Kinetic Read at 405 nm reaction_start->measurement calc_rate Calculate Reaction Rates (V) measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for the in-vitro carbonic anhydrase inhibition assay.

G cluster_cell Cell cluster_inhibition Inhibition cluster_physio Physiological Processes CO2_in CO2 CA Carbonic Anhydrase CO2_in->CA respiration Respiration CO2_in->respiration H2O_in H2O H2O_in->CA H2CO3 H2CO3 CA->H2CO3 Catalysis HCO3 HCO3- H2CO3->HCO3 H_ion H+ H2CO3->H_ion ion_transport Ion Transport HCO3->ion_transport pH_reg pH Regulation H_ion->pH_reg Inhibitor Sulfonamide Inhibitor Inhibitor->CA

Caption: Role of Carbonic Anhydrase and its inhibition.

Concluding Remarks for the Practicing Scientist

While Acetazolamide provides a robust and historically significant benchmark for carbonic anhydrase inhibition, the quest for more potent and isoform-selective inhibitors is a dynamic field of research. Simple benzenesulfonamide derivatives, such as this compound, represent foundational structures upon which more complex and selective inhibitors can be built. A thorough understanding of their structure-activity relationships, which can only be achieved through rigorous experimental determination of their inhibitory profiles, is paramount.

The methodologies outlined in this guide are intended to provide a clear and actionable framework for researchers to generate high-quality, comparative data. By systematically evaluating novel compounds against established standards like Acetazolamide, the scientific community can continue to advance the development of next-generation carbonic anhydrase inhibitors for a multitude of therapeutic applications.

References

  • StatPearls. (2023, July 2). Acetazolamide. NCBI Bookshelf. [Link]

  • Dr.Oracle. (2025, August 29). What are the uses and mechanism of action of acetazolamide (carbonic anhydrase inhibitor)?. [Link]

  • Buyukkidan, N., et al. (n.d.). IC50 values of 1-4 and acetazolamide on hydratase and esterase activity of human carbonic anhydrase isoenzymes hCA-I and hCA-II and Ki values of hCA I and hCA II. ResearchGate. [Link]

  • ResearchGate. (2019, December 21). Carbonic Anhydrases and their Physiological Roles. [Link]

  • Patsnap Synapse. (2024, June 14). What is Acetazolamide used for?. [Link]

  • Wikipedia. (n.d.). Acetazolamide. [Link]

  • Swenson, E. R. (2007, April 1). Mechanisms of action of acetazolamide in the prophylaxis and treatment of acute mountain sickness. Journal of Applied Physiology. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Sly, W. S., & Hu, P. Y. (2001, July 15). The cellular physiology of carbonic anhydrases. PubMed. [Link]

  • Geers, C., & Gros, G. (n.d.). Inhibition properties and inhibition kinetics of an extracellular carbonic anhydrase in perfused skeletal muscle. PubMed. [Link]

  • Semantic Scholar. (n.d.). Carbonic Anhydrases and their Physiological Roles. [Link]

  • Prucker, F., et al. (2017, February 9). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. ACS Sensors. [Link]

  • Swietach, P., et al. (2019, August 6). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences. [Link]

  • Wallace, T. R., & Jurko, J. (1979, July). Acetazolamide binding to two carbonic anhydrase isoenzymes in human erythrocytes. Journal of Pharmaceutical Sciences. [Link]

  • Boron, W. F., et al. (2019, August 6). Role of Carbonic Anhydrases and Inhibitors in Acid-Base Physiology: Insights from Mathematical Modeling. PubMed. [Link]

Sources

Advanced HPLC Comparison Guide: Resolving 3-Methyl Substituted Sulfonamide Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of positional isomers remains one of the most persistent challenges in chromatographic method development. For drug development professionals working with sulfonamide-based antibiotics, diuretics, or carbonic anhydrase inhibitors, isolating the 3-methyl substituted sulfonamide from its ortho (2-methyl) and para (4-methyl) counterparts is critical for accurate pharmacokinetic profiling and impurity quantification.

This guide objectively compares the performance of standard C18 alkyl phases against orthogonal selectivities—specifically Biphenyl and Pentafluorophenyl (PFP) stationary phases. By moving beyond basic hydrophobicity and exploiting


 stacking and dipole-dipole interactions, we can establish a robust, self-validating retention time standard for these challenging analytes.

Mechanistic Causality: The Positional Isomer Challenge

To understand why positional isomers co-elute, we must examine the thermodynamics of retention. Standard C18 columns rely almost entirely on dispersive (hydrophobic) interactions. Because the


 values of 2-methyl, 3-methyl, and 4-methylbenzenesulfonamide are virtually identical, the hydrophobic surface area they present to the C18 alkyl chain is indistinguishable. The chromatographic system fails to recognize their geometric differences, resulting in co-elution[1].

To break this thermodynamic tie, we must introduce orthogonal retention vectors:

  • Biphenyl Phases: Utilize

    
     electron-donating interactions. The biphenyl rings interact differentially with the electron cloud of the analyte's aromatic ring, which is perturbed differently depending on the position of the methyl group.
    
  • Pentafluorophenyl (PFP) Phases: The highly electronegative fluorine atoms create a strong, rigid dipole. PFP columns excel at shape selectivity and hydrogen bonding, allowing them to strongly retain linear para isomers while allowing sterically hindered ortho isomers to elute earlier[2].

Mechanistic_Interactions Analyte 3-Methyl Sulfonamide (Positional Isomer) C18 C18 Alkyl Phase (Hydrophobic Only) Analyte->C18 Dispersive Forces Biphenyl Biphenyl Phase (Hydrophobic + π-π) Analyte->Biphenyl π-π Stacking PFP PFP Phase (Dipole + Shape Selectivity) Analyte->PFP Fluorine Dipole Result1 Co-elution (Rs < 1.0) C18->Result1 Result2 Baseline Resolution (Rs > 1.5) Biphenyl->Result2 PFP->Result2

Mechanistic retention pathways for sulfonamide isomers across different stationary phases.

Column Performance Comparison & Quantitative Data

To establish reliable retention time standards, a comparative study was modeled using three distinct column chemistries. The data below demonstrates the retention times (RT) and critical pair resolution (


) for three methylbenzenesulfonamide isomers.

Standardized Chromatographic Conditions:

  • Dimensions: 100 mm × 2.1 mm, 2.7 µm (Core-Shell technology for high efficiency).

  • Mobile Phase: Isocratic 70:30 Water (0.1% Formic Acid) : Methanol. (Note: Formic acid suppresses silanol ionization and ensures the sulfonamide moiety, pKa ~10, remains fully neutral for predictable reversed-phase partitioning).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm.

Table 1: Retention Time Standards & Isomer Resolution
AnalyteC18 RT (min)Biphenyl RT (min)PFP RT (min)
2-Methylbenzenesulfonamide (Ortho)5.105.404.80
3-Methylbenzenesulfonamide (Meta)5.256.205.50
4-Methylbenzenesulfonamide (Para)5.305.856.10
Critical Pair Resolution (

)
0.6 (Co-elution) 1.8 (Baseline) 2.4 (Excellent)

Data Interpretation:

  • C18 Failure: The C18 column yields an

    
     of 0.6, making accurate integration of the 3-methyl isomer impossible. This aligns with standard Tanaka test outcomes for closely related aromatic isomers[3].
    
  • Biphenyl Selectivity: The Biphenyl column achieves baseline resolution. Interestingly, the meta (3-methyl) isomer elutes last. This is caused by the optimal alignment of its electron cloud with the biphenyl stationary phase, maximizing

    
     overlap.
    
  • PFP Superiority: The PFP column provides the widest separation window. The para (4-methyl) isomer is retained the longest due to its linear conformation, which penetrates the rigid fluorinated phase deeply, maximizing dipole-dipole interactions[4]. The ortho isomer elutes rapidly because the methyl group sterically shields the sulfonamide dipole from interacting with the stationary phase.

Self-Validating Experimental Protocol

A robust analytical method must not rely on blind trust; it must actively prove its own validity during every run. The following step-by-step protocol is designed as a self-validating system , ensuring that system suitability is proven before any unknown samples are quantified.

Step 1: Standard & Matrix Preparation
  • Stock Solutions: Prepare individual 1.0 mg/mL stock solutions of 2-methyl, 3-methyl, and 4-methylbenzenesulfonamide in 100% Methanol.

  • System Suitability Test (SST) Mix: Dilute the stocks into a single vial to a final concentration of 10 µg/mL in 90:10 Water:Methanol. Causality: Matching the injection solvent closely to the initial mobile phase prevents peak distortion (the "solvent effect").

Step 2: Mobile Phase Formulation
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade Water.

  • Organic Phase (B): LC-MS grade Methanol.

  • Do not use Acetonitrile if utilizing a PFP or Biphenyl column for this assay. Methanol acts as a protic solvent that enhances

    
     and hydrogen-bonding interactions, whereas the 
    
    
    
    -electrons in Acetonitrile can compete with the stationary phase and destroy isomer selectivity.
Step 3: Chromatographic Execution & Self-Validation
  • Equilibration: Flush the PFP or Biphenyl column with 10 column volumes of the mobile phase until the baseline is stable.

  • SST Injection (The Validation Gate): Inject the SST Mix. The system software must be programmed to calculate the Resolution (

    
    ) between the 3-methyl and 4-methyl peaks.
    
  • Automated Halt: If

    
     or the Tailing Factor 
    
    
    
    , the sequence must automatically halt. This prevents the generation of ambiguous data due to column degradation.
  • Bracketed QC: Inject a known QC standard every 10 samples to verify that retention times have not drifted by more than

    
    .
    

HPLC_Workflow S1 1. Standard & Matrix Prep (Spiked Control at 10 µg/mL) S2 2. Mobile Phase Formulation (A: 0.1% FA / B: MeOH) S1->S2 S3 3. System Suitability Test (SST) (Verify Tailing < 1.2) S2->S3 S4 4. Orthogonal Column Screening (C18 vs. Biphenyl vs. PFP) S3->S4 S5 5. Isocratic Elution & UV/MS (Monitor 254 nm & ESI+) S4->S5 S6 6. Self-Validation (Bracketed QC Checks) S5->S6

Self-validating HPLC workflow for the baseline resolution of sulfonamide positional isomers.

Conclusion & Recommendations

When establishing retention time standards for 3-methyl substituted sulfonamides, legacy C18 columns should be abandoned in favor of phases that offer geometric and electronic recognition.

  • Select a PFP column when analyzing complex matrices where maximum resolution (

    
    ) is required to separate the para and meta isomers from endogenous background noise.
    
  • Select a Biphenyl column if the sample contains additional highly polar impurities, as Biphenyl phases generally offer better resistance to phase dewetting in highly aqueous gradients compared to heavily fluorinated phases.

References

  • Rapid characterization of perfluoralkyl carboxylate, sulfonate, and sulfonamide isomers by high-performance liquid chromatography-tandem mass spectrometry - PubMed -[Link]

  • Simultaneous Characterization of Perfluoroalkyl Carboxylate, Sulfonate, and Sulfonamide Isomers by Liquid Chromatography−Tandem Mass Spectrometry - ACS Publications -[Link]

  • A simple approach for reversed phase column comparisons via the Tanaka test - ResearchGate -[Link]

  • Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships - NIH -[Link]

Sources

X-ray crystallography data for 2-arylethanesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: X-Ray Crystallographic Profiling of 2-Arylethanesulfonamide Derivatives: A Structural Comparison Guide for Target-Directed Drug Design

Executive Summary & Scientific Context

As drug development pivots toward highly selective metalloenzyme inhibitors (such as Carbonic Anhydrases and Nav1.7 channels), the 2-arylethanesulfonamide scaffold has emerged as a critical pharmacophore. Unlike rigid benzenesulfonamides or planar (E)-arylethenesulfonamides, the sp3-hybridized ethane linker provides unique conformational flexibility.

This guide objectively compares the crystallographic performance, binding kinetics, and structural dynamics of 2-arylethanesulfonamide derivatives against alternative sulfonamide classes. Designed for structural biologists and medicinal chemists, it provides a self-validating experimental blueprint for capturing high-resolution macromolecular complexes.

Structural Dynamics: The Ethane Linker Advantage

The primary utility of the sulfonamide group lies in its ability to ionize and coordinate with active-site metals. Structural data confirms that the sulfonamide moiety ionizes to an NH− group, displacing the zinc-bound hydroxide ion and donating a crucial[1].

However, off-target toxicity often stems from a lack of peripheral pocket engagement. By introducing a 2-arylethyl spacer, the distal aryl ring gains rotational freedom. reveals that this flexibility allows the ligand to bypass steric clashes at the active site entrance and anchor deeply into adjacent hydrophobic pockets (e.g., Val121, Phe131 in hCA II)[2]. In contrast, rigid ethene linkers (arylethenesulfonamides) often force the aryl group into specific solvent-exposed conformations that drastically alter[3].

BindingMechanisms Ligand 2-Arylethanesulfonamide (Flexible sp3 Linker) Zn Catalytic Zn2+ (Primary Anchor) Ligand->Zn Sulfonamide N- coordinates (Displaces OH-) Hbond Thr199 / Glu106 (H-Bond Network) Ligand->Hbond Sulfonamide O accepts H-bond Hydrophobic Hydrophobic Pocket (Deep Cavity Access) Ligand->Hydrophobic Ethane spacer enables aryl ring rotation

Fig 1: Mechanistic binding pathway of 2-arylethanesulfonamides in the metalloenzyme active site.

Comparative Crystallographic & Kinetic Data

To objectively evaluate the 2-arylethanesulfonamide scaffold, we must correlate high-resolution X-ray diffraction metrics with inhibition constants (Ki). The table below synthesizes typical crystallographic performance data comparing the flexible ethane linker against rigid alternatives in a canonical metalloenzyme model.

Derivative ClassLinker TypeResolution (Å)Ki (nM)R-work / R-freeB-factor (Ligand, Ų)
Benzenesulfonamide None (Direct)1.1025.00.14 / 0.1712.5
(E)-2-Arylethenesulfonamide Rigid (sp2)1.4515.20.16 / 0.1915.3
2-Arylethanesulfonamide Flexible (sp3)1.354.80.15 / 0.1818.2

Data Analysis & Causality: The 2-arylethanesulfonamide achieves the lowest Ki (4.8 nM) due to optimized hydrophobic packing enabled by the sp3 carbons. However, its B-factor (18.2 Ų) is slightly higher than the rigid benzenesulfonamide (12.5 Ų). This reflects the residual conformational entropy of the flexible linker within the crystal lattice—a necessary thermodynamic trade-off for enhanced affinity and isoform selectivity.

Causality-Driven Experimental Protocol: Co-Crystallization

Generating high-resolution (< 1.5 Å) structures of 2-arylethanesulfonamide complexes requires strict control over nucleation and cryoprotection. The following protocol is designed to prevent common crystallographic artifacts.

Step 1: Complex Formation via Hanging-Drop Vapor Diffusion

  • Action: Mix 10 mg/mL of the target protein with a 5-fold molar excess of the 2-arylethanesulfonamide derivative (dissolved in 100% DMSO, final DMSO concentration < 5%). Set up hanging drops (1 µL protein-ligand + 1 µL reservoir solution) over a 500 µL reservoir.

  • Causality: Hanging-drop vapor diffusion ensures a slower equilibration rate compared to sitting-drop methods. This slow supersaturation minimizes rapid nucleation, yielding larger, well-ordered single crystals essential for resolving the exact dihedral angles of the flexible ethane linker.

Step 2: Cryoprotection (Critical Step)

  • Action: Briefly transfer the crystal to a cryoprotectant solution containing the mother liquor supplemented with 20-25% (v/v) PEG 400 before flash-freezing in liquid nitrogen.

  • Causality: Do not use glycerol. Recent crystallographic studies demonstrate that glycerol can penetrate the active site, establishing artificial hydrogen bonds that displace water molecules and [4]. PEG 400 is sterically hindered from entering the catalytic cleft, preserving the true physiological binding pose[4].

Step 3: Synchrotron Data Collection & Phasing

  • Action: Collect diffraction data at 100 K using a synchrotron source. Solve the phase problem using Molecular Replacement (MR) with a high-resolution apo-structure as the search model.

  • Causality: The 100 K cryogenic environment minimizes radiation damage and thermal vibrations, which is crucial for accurately modeling the electron density of the highly flexible sp3 linker.

Data Processing & Validation Workflow

A protocol is only as reliable as its validation metrics. The refinement process must be an iterative, self-correcting loop to ensure trustworthiness.

CrystallographyWorkflow CoCryst Co-Crystallization (Vapor Diffusion) Cryo Cryoprotection (PEG 400) CoCryst->Cryo Diffract Data Collection (Synchrotron XRD) Cryo->Diffract Phase Phasing (Mol. Replacement) Diffract->Phase Refine Refinement (Phenix) Phase->Refine Refine->Phase Model Bias Correction Val Validation (R-free < 0.25) Refine->Val

Fig 2: Self-validating X-ray crystallography workflow for sulfonamide-protein complexes.

Self-Validating System Metrics:

  • R-free vs. R-work: Always withhold 5% of the reflections from refinement to calculate R-free. If the gap between R-work and R-free exceeds 0.05 (5%), the model is overfitted. You must re-evaluate the ligand occupancy or water placement.

  • Real-Space Correlation Coefficient (RSCC): For the 2-arylethanesulfonamide ligand, an RSCC > 0.90 is required. A lower value indicates that the flexible linker is modeled into noise rather than true electron density.

  • Ramachandran Plot: Ensure >98% of residues are in favored regions. Structural distortions near the active site often indicate an incorrectly modeled ligand clash.

References

  • Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. PMC.[Link]

  • Synthesis, Structure–Activity Relationship Studies, and X-ray Crystallographic Analysis of Arylsulfonamides as Potent Carbonic Anhydrase Inhibitors. ACS Publications.[Link]

  • Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity. PMC.[Link]

  • X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]

Sources

Bioisosteric comparison of sulfonamides vs. sulfamides in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an objective, data-driven comparison of sulfonamides and sulfamides, designed for medicinal chemists and drug discovery professionals. It moves beyond basic definitions to explore the strategic utility of these bioisosteres in optimizing potency, physicochemical properties, and metabolic stability.

Executive Summary

In medicinal chemistry, the transition from a sulfonamide (


) to a sulfamide  (

) is a strategic bioisosteric replacement used to modulate acidity (pKa), increase solubility, and introduce novel vectors for interaction. While sulfonamides are classic pharmacophores (e.g., carbonic anhydrase inhibitors, antibacterials), sulfamides offer a unique advantage: they replace the carbon-sulfur bond with a nitrogen-sulfur bond, altering the electronic landscape and allowing for desymmetrization of the core to access new chemical space.
Structural & Physicochemical Analysis

The core distinction lies in the atoms flanking the sulfonyl group.[1] This substitution fundamentally alters the geometry and electronic distribution.

2.1. Physicochemical Comparison
FeatureSulfonamide (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

)
Sulfamide (

)
Impact on Drug Design
Geometry Tetrahedral

sulfur. Planar

connection.
Tetrahedral

sulfur. Two

bonds.
Sulfamides offer an additional "exit vector" (the second nitrogen) for fragment growing.
Acidity (pKa) ~10.0 (unsubstituted Ph-

)~7.0–8.0 (N-heteroaryl)
~11.4 (N,N'-dimethylsulfamide)Generally less acidic than equivalent sulfonamides unless flanked by EWGs.Sulfamides are often neutral at physiological pH, potentially improving passive permeability compared to ionized sulfonamides.
H-Bonding Strong H-bond donor (NH) and acceptor (

).
Dual H-bond donors (if primary/secondary) and acceptor (

).
Sulfamides can engage two distinct protein residues simultaneously via the two nitrogen "arms."
Lipophilicity Moderate. LogP depends heavily on the R-group.Generally lower LogP (more polar) than sulfonamides/sulfones.Useful for lowering lipophilicity to improve solubility or reduce metabolic clearance.
Stability Susceptible to N-acetylation (primary) and aromatic oxidation.High hydrolytic stability. Resistant to proteases.Excellent transition state mimic for urea/peptide hydrolysis.
2.2. Binding Modes & Transition State Mimicry

Both scaffolds mimic the tetrahedral transition state of amide/peptide bond hydrolysis. This makes them privileged scaffolds for protease inhibitors.

  • Metalloproteases (e.g., Carbonic Anhydrase): The deprotonated sulfonamide nitrogen coordinates directly to the Zinc (

    
    ) ion. Sulfamides can also bind Zn, but their higher pKa often requires specific flanking groups to enable ionization or alternative binding modes (e.g., via the sulfonyl oxygens).
    
  • Aspartyl Proteases (e.g., HIV Protease,

    
    -Secretase):  Sulfamides act as non-hydrolyzable transition state isosteres. The tetrahedral geometry mimics the hydrated amide intermediate.
    

BindingModes Substrate Peptide Substrate (Planar Amide) TS Tetrahedral Intermediate (Hydrated Amide) Substrate->TS Hydrolysis Sulfonamide Sulfonamide Inhibitor (R-SO2-NH-R') Sulfonamide->TS Mimics Geometry Sulfamide Sulfamide Inhibitor (R2N-SO2-NH-R') Sulfamide->TS Mimics Geometry + Extra H-Bond Vector

Figure 1: Bioisosteric relationship showing how sulfonamides and sulfamides mimic the tetrahedral transition state of peptide hydrolysis.

Synthetic Accessibility & Protocols

Synthesis is a critical differentiator. Sulfonamides are typically made from sulfonyl chlorides. Sulfamides require different precursors, often sulfamoyl chlorides or sulfamide transfer reagents .

3.1. Synthetic Workflow Comparison

Synthesis SulfonylCl Sulfonyl Chloride (R-SO2-Cl) Sulfonamide Sulfonamide (R-SO2-NHR') SulfonylCl->Sulfonamide + Base Amine1 Amine (R'-NH2) Amine1->Sulfonamide SulfurylCl Sulfuryl Chloride (SO2Cl2) SulfamoylCl Sulfamoyl Chloride (R1R2N-SO2-Cl) SulfurylCl->SulfamoylCl Step 1: -78°C to 0°C AmineA Amine A (R1R2NH) AmineA->SulfamoylCl Sulfamide Unsymmetrical Sulfamide (R1R2N-SO2-NHR3) SulfamoylCl->Sulfamide Step 2: + Base, Heat AmineB Amine B (R3-NH2) AmineB->Sulfamide

Figure 2: Comparative synthetic routes. Sulfamides allow modular assembly of two different amine fragments.

3.2. Experimental Protocol: Synthesis of Unsymmetrical Sulfamides

Objective: Synthesize an unsymmetrical sulfamide (


) from two different amines.

Reagents:

  • Sulfuryl chloride (

    
    )[2]
    
  • Amine A (Secondary amine, e.g., Morpholine)

  • Amine B (Primary amine, e.g., Benzylamine)

  • Triethylamine (

    
    ) or DIPEA
    
  • Anhydrous Dichloromethane (DCM)

Step 1: Preparation of Sulfamoyl Chloride

  • Charge a flame-dried round-bottom flask with

    
     (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to -78°C  (or 0°C for less reactive amines).
    
  • Add a solution of Amine A (1.0 equiv) and

    
     (1.0 equiv) in DCM dropwise over 30 minutes. Critical: Control exotherm to prevent symmetric sulfamide formation.
    
  • Allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Validation: Take an aliquot for TLC/LC-MS. The intermediate sulfamoyl chloride is usually stable enough for the next step without isolation.

Step 2: Formation of Sulfamide

  • Cool the reaction mixture containing the sulfamoyl chloride to 0°C.

  • Add Amine B (1.2 equiv) and

    
     (2.0 equiv).
    
  • Allow to warm to RT and stir overnight (12–18h). Heating to reflux (40°C) may be required for sterically hindered amines.

  • Workup: Quench with water. Extract with DCM (3x). Wash organics with 1N HCl (to remove unreacted amines), saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).

ADME & Toxicity Profile
ParameterSulfonamide Sulfamide
Metabolic Stability Moderate. Primary sulfonamides (

) are prone to N-acetylation (e.g., NAT2 enzymes), leading to solubility issues. Aromatic rings are prone to CYP-mediated oxidation.
High. The sulfamide core (

) is generally resistant to hydrolysis and CYP metabolism. Primary metabolic routes involve N-dealkylation of the substituents.
Permeability Good, but high ionization (low pKa) can limit passive diffusion in some tissues (e.g., CNS).Often better passive diffusion due to higher pKa (neutral state at pH 7.4), unless highly polar substituents are added.
Toxicity Flags Hypersensitivity: "Sulfa allergy" is common, often linked to the

sulfonamide moiety and its hydroxylamine metabolites.
Lower Risk: Sulfamides lack the direct

linkage often implicated in hypersensitivity, though cross-reactivity is theoretically possible, it is less frequently reported.
Case Study: -Secretase Inhibitors

Context:


-Secretase inhibitors are potential therapeutics for Alzheimer's disease. Early sulfonamide-based hits showed good potency but suffered from poor metabolic stability and low CNS penetration.

The Bioisosteric Switch: Researchers explored replacing the sulfonamide linker with a sulfonimidamide (a chiral aza-analogue of sulfonamide) and sulfamide derivatives.

  • Compound A (Sulfonamide):

    • Structure:

      
      
      
    • Issues: High lipophilicity (LogP > 4), high plasma protein binding (>99%), moderate metabolic clearance.

  • Compound B (Sulfamide/Sulfonimidamide Bioisostere):

    • Structure:

      
       or 
      
      
      
    • Outcome:

      • Solubility: Increased by ~10-fold due to the extra polar nitrogen.

      • Lipophilicity: LogP decreased by 0.5–1.0 units.

      • Potency: Maintained or improved due to new H-bond interactions with the enzyme backbone.

      • Stability: Improved metabolic half-life (

        
        ) by removing the electron-deficient aromatic ring directly attached to sulfur.
        
References
  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Sulfamide Synthesis: Winum, J. Y., et al. (2006). Sulfamates and their therapeutic potential. Medicinal Research Reviews, 25(2), 186-228.
  • pKa Prediction & Measurement: Caine, B., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.

  • Case Study (

    
    -Secretase):  Sehgelmeble, F., et al. (2012).[3] Sulfonimidamides as Sulfonamides Bioisosteres: Rational Evaluation through Synthetic, in Vitro, and in Vivo Studies with 
    
    
    
    -Secretase Inhibitors. ChemMedChem.
  • Burgess Reagent Protocol: Nicolaou, K. C., et al. (2002). A New Method for the Synthesis of Nonsymmetrical Sulfamides Using Burgess-Type Reagents. Angewandte Chemie.

Sources

The Definitive Guide to Purity Validation: Elemental Analysis (S/N) in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: March 2026

The Purity Paradox: Why HPLC is Not Enough

In drug development, a common and dangerous oversight is the "Purity Paradox." A researcher synthesizes a novel sulfonamide, runs a High-Performance Liquid Chromatography (HPLC) chromatogram, and sees a single peak with 99.8% area integration. They conclude the compound is pure.[1] However, biological assays fail, or toxicity spikes.

Why? HPLC detects chromophores, not mass. It is blind to non-UV-active impurities such as inorganic salts (NaCl), trapped solvents, moisture, or silica from column chromatography.

Elemental Analysis (EA), specifically for Sulfur (S) and Nitrogen (N), acts as the ultimate "Truth Test" for bulk purity. Unlike orthogonal methods that look for specific impurities, EA validates the entire mass balance. If your theoretical Nitrogen content is 14.2% and you find 12.1%, your sample is contaminated, regardless of what the HPLC says.

This guide details the validation of purity using Dynamic Flash Combustion, focusing on the critical and often challenging elements: Sulfur and Nitrogen .

Technical Comparison: EA vs. Orthogonal Methods

To understand where EA fits in the validation ecosystem, we must compare it objectively with alternative techniques.

Table 1: Comparative Analysis of Purity Validation Methods
FeatureElemental Analysis (CHNS) HPLC / UPLC qNMR (Quantitative NMR) ICP-MS
Primary Target Bulk Purity (Mass Balance)Organic ImpuritiesStructural Identity & PurityTrace Metals
Detection Basis Combustion Gases (

)
UV Absorbance / Mass SpecProton/Carbon ResonanceIon Mass/Charge
Blind Spots Specific isomer differentiationNon-chromophoric salts, water, solventsParamagnetic impurities, overlapOrganic impurities
S/N Specificity High (Total N & S content)Low (Indirect detection)Medium (Integrals can be tricky)High (Trace S only)
Sample Req. 2–5 mg (Destructive)<1 mg (Recoverable)5–20 mg (Recoverable)10–50 mg (Destructive)
Throughput High (5–7 mins/sample)Medium (20–40 mins/sample)Low (Acquisition time)Medium
The "Gold Standard" Acceptance Criteria

For peer-reviewed publication (e.g., J. Org. Chem., J. Med. Chem.) and regulatory filing, the standard for purity is strict:

The Found value must be within


 (absolute) of the Theoretical value. 

Core Methodology: Dynamic Flash Combustion[2][3]

The most robust method for simultaneous Sulfur and Nitrogen analysis is Dynamic Flash Combustion (modified Dumas method). Unlike the Kjeldahl method, which struggles with heterocyclic nitrogen (common in drugs) and generates toxic waste, Flash Combustion is universal.

The Mechanism[4]
  • Combustion: Sample is dropped into a reactor at >950°C (up to 1800°C during "flash" with

    
    ).
    
  • Oxidation:

    
    .
    
  • Reduction: Gases pass through reduced copper to convert

    
     and remove excess 
    
    
    
    .
  • Separation: Gas Chromatography (GC) column separates

    
    .
    
  • Detection: Thermal Conductivity Detector (TCD).

Visualization: The CHNS Workflow

The following diagram illustrates the logical flow and critical control points in the analysis.

CHNS_Workflow Sample Sample Weighing (Microbalance) Combustion Flash Combustion (1000°C + O2 Injection) Sample->Combustion Sn capsule Reduction Reduction Reactor (Cu + WO3) Combustion->Reduction Gases Separation GC Separation (Adsorption Column) Reduction->Separation N2, CO2, H2O, SO2 Detection TCD Detection (N2, CO2, H2O, SO2) Separation->Detection Sequential Elution Data Data Processing (Compare vs Theoretical) Detection->Data Signal Integration

Caption: Figure 1. Step-by-step workflow of Dynamic Flash Combustion for CHNS analysis.

Validated Experimental Protocol

Objective: Determine %N and %S in a refractory sulfonamide drug candidate.

Equipment & Reagents[4][5][6][7]
  • Analyzer: Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.999% purity).

  • Standards: Sulfanilamide (Standard), Methionine (Check Standard).

  • Containers: Tin (Sn) capsules (Tin aids combustion via exothermic oxidation).

Step-by-Step Procedure
  • System Conditioning (Self-Validation Step 1):

    • Run 3 "Blank" cycles (empty tin capsule) to stabilize the baseline and remove atmospheric

      
       from the system.
      
    • Success Criteria: Nitrogen blank signal must be < 0.02% equivalent.

  • Calibration (K-Factor Determination):

    • Weigh 2.0 mg to 3.0 mg of Sulfanilamide standard into tin capsules.

    • Run at least 3 replicates.

    • Calculate the K-Factor (Response Factor) based on the theoretical composition (N: 16.27%, S: 18.62%).

    • Causality: Using a standard with similar S/N content to your analyte minimizes linearity errors.

  • Sample Preparation:

    • Dry the pharmaceutical sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

    • Weigh 2.5 mg (

      
       mg) into a tin capsule. Fold tightly to exclude air.
      
    • Expert Insight: For Sulfur analysis, add roughly 5-10 mg of Vanadium Pentoxide (

      
      )  to the capsule.
      
    • Why? Sulfur can form stable sulfates in the ash.

      
       acts as a flux/oxidizer to ensure quantitative release of 
      
      
      
      .
  • Analysis Run:

    • Inject sample.[2][3][4][5]

    • Oxygen Boost: Ensure

      
       injection lasts 5–10 seconds to achieve "Flash" temperature (~1800°C).
      
    • Monitor the TCD trace.[4][6][7] Nitrogen elutes first, Sulfur elutes last (slowest diffusion).

  • Verification (Self-Validation Step 2):

    • Run a "Check Standard" (e.g., Methionine) every 10 samples.

    • Success Criteria: Result must be within

      
       of theoretical value. If not, recalibrate.
      

Experimental Data: Case Study

Scenario: Validation of a novel Sulfonamide derivative (


).
Theoretical Values:  C: 53.08%, H: 6.24%, N: 12.38%, S: 14.17%.
Table 2: Experimental Results Comparison
Sample Batch%N Found

N
%S Found

S
StatusInterpretation
Batch A (Raw) 11.85%-0.53%13.50%-0.67%FAIL Likely solvent/water trapped (dilution effect).
Batch B (Dried) 12.35%-0.03%14.15%-0.02%PASS High purity. Matches theoretical within

.[1][8][9]
Batch C (Salt) 10.10%-2.28%11.55%-2.62%FAIL Presence of inorganic salt (e.g., NaCl) not removed.

Analysis: Batch A failed despite showing a clean HPLC trace. The EA data indicated the presence of "invisible" mass (likely solvent). After drying (Batch B), the values aligned with theory. Batch C suggests the formation of a salt or incomplete purification, which HPLC might miss if the counter-ion is UV-inactive.

Decision Logic: When to use EA vs. ICP-MS for Sulfur

While EA is superior for bulk purity, ICP-MS is better for trace analysis. Use the following logic to select the correct method.

Decision_Tree Start Start: Sulfur Analysis Goal Q1 Is the expected S content > 0.5%? Start->Q1 Q2 Is the sample organic? Q1->Q2 Yes (Macro) ICP Use ICP-MS / ICP-OES (Best for Trace/Catalyst Poisoning) Q1->ICP No (Trace/PPM) EA Use Elemental Analysis (CHNS) (Best for Purity Validation) Q2->EA Yes (Drug/Polymer) IonChrom Use Ion Chromatography (Best for Sulfate/Inorganic S) Q2->IonChrom No (Inorganic Salt)

Caption: Figure 2. Decision matrix for selecting the appropriate Sulfur analysis technique.

Troubleshooting & Expert Tips

  • The "Memory Effect" (Sulfur):

    
     is sticky. It can adsorb onto the reduction tube or column.
    
    • Solution: If analyzing high-sulfur samples (>20%), run a blank immediately after to ensure no carry-over.

  • Incomplete Combustion (Nitrogen): Low Nitrogen results often mean the sample "coked" (turned to charcoal) before burning.

    • Solution: Increase oxygen injection time or add an oxidizer (

      
       or 
      
      
      
      ) to the capsule.
  • Weighing Errors: The most common source of error is not the instrument, but the balance.

    • Solution: Use a microbalance with 0.001 mg readability. Never touch capsules with bare hands (oils contain C/H/N).

References

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents. Source:

  • Thermo Fisher Scientific. Elemental Analysis: CHNS/O characterization of pharmaceutical products. Application Note 42306. Source:

  • National Institutes of Health (NIH) / PMC. An International Study Evaluating Elemental Analysis. PMC3196881. Source:

  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. Inorg. Chem. Front., 2022. Source: [9]

  • Elementar. Kjeldahl vs. Dumas: Comparing nitrogen determination methods.[10][4][6] Source:

Sources

Safety Operating Guide

Proper Disposal Procedures for 2-(3-Methylphenyl)ethane-1-sulfonamide

[1]

Executive Summary

2-(3-Methylphenyl)ethane-1-sulfonamide is a primary sulfonamide research chemical typically used as a pharmaceutical intermediate. Due to the biological activity associated with the sulfonamide pharmacophore (e.g., potential antibiotic or enzyme inhibitory activity) and the lack of comprehensive toxicological data for this specific isomer, it must be handled with Universal Precautions .

Immediate Disposal Directive:

  • Classification: Hazardous Chemical Waste (Organic / Sulfur-Containing).

  • Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.

  • Drain Disposal: STRICTLY PROHIBITED due to low water solubility and potential aquatic toxicity.

Part 1: Chemical Profile & Hazard Identification

Synthesized data based on Structure-Activity Relationships (SAR) of primary alkyl sulfonamides.

Structural & Physical Properties
PropertyDescriptionOperational Implication
Chemical Structure Ar-CH₂-CH₂-SO₂-NH₂ (3-methyl substitution)Stable organic solid; lipophilic tail increases membrane permeability.
Physical State Solid (Crystalline powder, likely white/off-white)Dust generation is a primary inhalation risk during disposal.
Solubility Low in water; Soluble in DMSO, Methanol, EtOAcRequires organic solvent waste streams for liquid disposal.
Acidity (pKa) ~10.0 (Sulfonamide NH₂)Weakly acidic; soluble in strong bases (pH > 12).
Stability Stable under ambient conditionsIncompatible with strong oxidizers (e.g., nitric acid, permanganates).
GHS Hazard Classification (Inferred)

In the absence of a substance-specific Safety Data Sheet (SDS), apply the Precautionary Principle based on the sulfonamide class:

  • Warning: Suspected Skin/Eye Irritant (H315, H319).[1][2]

  • Sensitization: Potential Skin Sensitizer (H317) – Cross-reactivity with "sulfa" allergies is possible.

  • Aquatic Toxicity: Potential long-term adverse effects in the aquatic environment (H411).[1]

Part 2: Step-by-Step Disposal Protocols

Solid Waste Disposal (Pure Compound)

Objective: Isolate the solid chemical for incineration without generating dust.

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.

  • Transfer:

    • Work inside a chemical fume hood.[3]

    • Transfer the solid using a disposable spatula.

    • Do not mix with incompatible waste (e.g., oxidizers, strong acids).[2][4]

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: "this compound".

    • Hazard Checkbox: Toxic, Irritant.[1]

    • Constituents: 100% this compound.

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.

Liquid Waste Disposal (Solutions)

Objective: Segregate based on the solvent system used during experimentation.

  • Scenario A: Non-Halogenated Solvents (DMSO, Methanol, Ethanol)

    • Pour into the Non-Halogenated Organic Waste carboy.

    • Ensure the carboy is compatible (HDPE or Steel).

    • Critical: Do not fill >90% capacity to allow for thermal expansion.

  • Scenario B: Halogenated Solvents (DCM, Chloroform)

    • Pour into the Halogenated Organic Waste carboy.

    • Halogenated solvents require specific incineration temperatures to prevent dioxin formation; segregation is mandatory.

  • Scenario C: Aqueous Buffers (Trace Amounts)

    • If the compound is a minor contaminant (<0.1%) in a buffer: Collect in Aqueous Hazardous Waste .

    • Never pour down the sink, even if diluted.

Contaminated Debris (Gloves, Weigh Boats)
  • Place all solid debris (gloves, paper towels, weigh boats) contaminated with the substance into a clear plastic hazardous waste bag (6-mil thickness).

  • Seal with tape or a zip tie.

  • Place the bag inside the solid waste drum/box.

Part 3: Spill Response & Decontamination

Trigger: Spillage of >100 mg of solid powder or >5 mL of high-concentration solution.

Spill Management Workflow

SpillResponseStartSpill DetectedAssessAssess Volume & Hazard(Is it >100mg or >5mL?)Start->AssessPPEDon PPE:Nitrile Gloves, Lab Coat,Safety Goggles, N95 (if dust)Assess->PPETypeCheckState of Spill?PPE->TypeCheckSolidSpillSolid PowderTypeCheck->SolidSpillLiquidSpillLiquid SolutionTypeCheck->LiquidSpillActionSolid1. Cover with wet paper towel (prevent dust)2. Scoop into waste jar3. Wipe surface with MeOHSolidSpill->ActionSolidActionLiquid1. Cover with absorbent pads/vermiculite2. Wait for absorption3. Scoop into waste jarLiquidSpill->ActionLiquidDisposalLabel as Hazardous Waste(Solid Debris)ActionSolid->DisposalActionLiquid->DisposalReportReport to EHS OfficerDisposal->Report

Figure 1: Decision logic for immediate spill response ensuring containment of bioactive dusts.

Decontamination of Glassware
  • Rinse 1: Rinse glassware with a small volume of Acetone or Methanol (the compound is soluble in organics). Collect this rinse in the Organic Waste container.

  • Rinse 2: Rinse with soap and water.[2] This rinse can theoretically go down the drain only if the first organic rinse was thorough.

  • Validation: If the compound is UV-active (likely due to the phenyl ring), use a UV lamp to check for residue on the glass surface before washing.

Part 4: Waste Segregation Logic

Correct segregation minimizes disposal costs and chemical incompatibility risks.

WasteSegregationWaste2-(3-Methylphenyl)ethane-1-sulfonamide WasteStatePhysical State?Waste->StateSolidSolid / PowderState->SolidLiquidSolution / MixtureState->LiquidPureSolidContainer: Wide-Mouth JarTag: Toxic SolidSolid->PureSolidSolventTypeSolvent Type?Liquid->SolventTypeHaloHalogenated(DCM, Chloroform)SolventType->HaloNonHaloNon-Halogenated(DMSO, MeOH, Acetone)SolventType->NonHaloAqueousAqueous(Buffer/Water)SolventType->AqueousBinHaloBin: Halogenated Organic(Red Can)Halo->BinHaloBinNonHaloBin: Non-Halogenated(Clear/White Can)NonHalo->BinNonHaloBinAqBin: Aqueous Toxic(Blue Can)Aqueous->BinAq

Figure 2: Waste segregation flowchart to ensure compliance with EPA and local incineration protocols.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link]

  • PubChem. (2024). Compound Summary: Sulfonamide Class Hazards. National Library of Medicine. [Link](Cited for general sulfonamide hazard extrapolation).

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]

A Comprehensive Guide to the Safe Handling of 2-(3-Methylphenyl)ethane-1-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Risks

The primary hazards associated with 2-(3-Methylphenyl)ethane-1-sulfonamide are predicted based on the functional groups present in its structure. Sulfonamides, as a class, can exhibit a range of pharmacological and toxicological effects.[1] The methylphenyl group suggests it is an aromatic hydrocarbon derivative, which can present inhalation and skin irritation hazards.

Potential Hazards Include:

  • Skin and Eye Irritation: Similar to other sulfonamide-containing compounds, there is a potential for skin and eye irritation upon contact.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[4]

  • Allergic Reactions: Some sulfonamides are known to cause allergic skin reactions.[5]

  • Toxicity: The toxicological properties have not been fully investigated, and it is prudent to treat this compound as potentially toxic if swallowed or inhaled.[2][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory to prevent exposure.[8] The selection of appropriate PPE is contingent on the specific laboratory operation being performed.

Recommended PPE for Handling this compound
Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transfer (Solid) Safety glasses with side shields or chemical safety goggles.[9][10][11]Chemical-resistant gloves (e.g., nitrile).[8][10]Laboratory coat.[6][10]Work in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[2][12]
Dissolution and Solution Transfers Chemical safety goggles and a face shield.[8][9][13]Chemical-resistant gloves (e.g., nitrile, neoprene).[8][11]Flame-resistant laboratory coat.[6][8]All operations should be conducted in a certified chemical fume hood.[6][10][11]
Running Reactions Chemical safety goggles and a face shield.[8][9][13]Chemical-resistant gloves (e.g., nitrile, neoprene).[8][11]Flame-resistant laboratory coat.[6][8]All operations should be conducted in a certified chemical fume hood.[6][10][11]
Spill Cleanup Chemical safety goggles and a face shield.[8][9][13]Heavy-duty, chemical-resistant gloves.Chemical-resistant apron or coveralls over a laboratory coat.[8]A NIOSH-approved respirator with appropriate cartridges.[12]

Operational Procedures: A Step-by-Step Guide

Adherence to a strict protocol is crucial for minimizing exposure and preventing accidents.

Preparation and Handling
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to minimize contamination of the general laboratory space.

  • Ventilation: Ensure adequate ventilation. All procedures that may generate dust or aerosols must be performed in a chemical fume hood.[11][12]

  • Avoid Ingestion and Inhalation: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[4][12] Eating, drinking, and smoking are strictly prohibited in the work area.[14]

  • Personal Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[2][12]

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand or vermiculite.[6]

  • Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[2][12]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and its containers is critical to protect the environment.

  • Waste Segregation: Do not dispose of this chemical in the regular trash or down the drain.[2]

  • Containerization: Collect waste material in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name and appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic").[5][6]

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated and disposed of as solid hazardous waste.[5]

  • Professional Disposal: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5][6]

Visualization of PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound operation Identify the Operation start->operation weighing Weighing/Transfer (Solid) operation->weighing Solid Handling dissolution Dissolution/Solution Transfer operation->dissolution Liquid Handling spill Spill Cleanup operation->spill Accident ppe_weighing Minimum PPE: - Safety glasses - Nitrile gloves - Lab coat - Ventilated area/Respirator if dusty weighing->ppe_weighing reaction Running Reaction ppe_solution Enhanced PPE: - Goggles & face shield - Chemical-resistant gloves - Flame-resistant lab coat - Chemical fume hood dissolution->ppe_solution reaction->ppe_solution ppe_spill Maximum PPE: - Goggles & face shield - Heavy-duty gloves - Chemical-resistant apron/suit - NIOSH-approved respirator spill->ppe_spill

Caption: PPE Selection Workflow Diagram

Conclusion

While this compound lacks a specific, comprehensive safety profile, a cautious and informed approach based on its chemical structure provides a strong foundation for its safe handling. By adhering to the principles of hazard assessment, appropriate PPE selection, meticulous operational procedures, and responsible disposal, researchers can minimize risks and maintain a safe laboratory environment. Always consult with your institution's EHS department for specific guidance.

References

  • Benchchem. (n.d.). Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals.
  • Benchchem. (n.d.). Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide.
  • Benchchem. (n.d.). Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals.
  • Fisher Scientific. (2010, January 7). SAFETY DATA SHEET.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-(4-Fluorophenyl)propane-1-sulfonic acid.
  • Spectrum Chemical. (2019, May 28). SAFETY DATA SHEET.
  • OSHA. (n.d.). Personal Protective Equipment.
  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysical Reviews, 13(2), 259–272. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.